Vegfr-2-IN-31
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10F2N4O |
|---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
4-[(2,4-difluorophenyl)diazenyl]-5-phenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C15H10F2N4O/c16-10-6-7-12(11(17)8-10)18-20-14-13(19-21-15(14)22)9-4-2-1-3-5-9/h1-8H,(H2,19,21,22) |
InChI Key |
WDWLPDDXHSDZFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)N=NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Axitinib: A VEGFR-2 Inhibitor
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Axitinib, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and kinase inhibitor development. As information on a specific molecule designated "Vegfr-2-IN-31" is not publicly available, this guide focuses on Axitinib as a well-documented and clinically relevant example of a VEGFR-2 inhibitor.
Introduction to VEGFR-2 and Its Role in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] This process is crucial for tumor growth and metastasis, as it supplies cancerous tissues with necessary nutrients and oxygen.[1] Among the VEGFR family, VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR) is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[2][3] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[2][4] Consequently, inhibiting the VEGFR-2 signaling pathway is a key therapeutic strategy in oncology.
The Discovery of Axitinib
Axitinib (trade name Inlyta®) is an oral, potent, and selective small-molecule inhibitor of VEGFR-1, -2, and -3.[5] Developed by Pfizer, it was approved by the FDA in 2012 for the treatment of advanced renal cell carcinoma (RCC).[5] The discovery of Axitinib was the result of a focused drug discovery program aimed at identifying potent and selective inhibitors of VEGFR tyrosine kinases. The core chemical scaffold of Axitinib is an indazole ring, which serves as a versatile platform for developing kinase inhibitors.
Synthesis of Axitinib
A multi-step synthesis of Axitinib has been reported, with a second-generation process developed to improve efficiency and yield.[6] The following is a representative synthetic route.
Experimental Protocol: Synthesis of Axitinib
Step 1: Migita Coupling
To a solution of 6-iodo-1H-indazole in N-Methyl-2-pyrrolidone (NMP), 2-mercapto-N-methylbenzamide, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a mild base (e.g., NaHCO3) are added. The reaction mixture is heated to 50 °C under an inert atmosphere until the reaction is complete, as monitored by HPLC. After cooling, the product, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide, is isolated.[6]
Step 2: Heck Reaction
The product from the previous step is dissolved in a suitable solvent, and 2-vinylpyridine is added along with a palladium catalyst and a base. The reaction mixture is heated to facilitate the Heck coupling. In an optimized process, in situ acylation of the indazole nitrogen is performed to facilitate the oxidative addition and prevent side reactions.[6]
Step 3: Deprotection and Crystallization
Following the Heck reaction, if a protecting group was used on the indazole nitrogen, it is removed under appropriate conditions (e.g., acidic or basic hydrolysis). The crude Axitinib is then purified by crystallization from a suitable solvent system to yield the final active pharmaceutical ingredient.[7] A detailed method for the selective crystallization of one of the five polymorphs of anhydrous axitinib has been described.[6]
Biological Activity and Data Presentation
Axitinib is a highly potent inhibitor of VEGFRs and exhibits selectivity over other tyrosine kinases.
Table 1: Kinase Inhibitory Activity of Axitinib
| Kinase Target | IC50 (nM) |
| VEGFR-1 | 0.1[8][9] |
| VEGFR-2 | 0.2[8][9] |
| VEGFR-3 | 0.1-0.3[8][9] |
| PDGFRβ | 1.6[8] |
| c-Kit | 1.7[8] |
Table 2: Cellular Activity of Axitinib
| Cell Line | Assay Type | IC50 (µM) |
| HUVEC (VEGF-stimulated) | Proliferation | Not explicitly stated, but inhibits tube formation and viability[8] |
| A-498 (Renal Carcinoma) | Cell Viability (MTT) | 13.6 (96 h)[10] |
| Caki-2 (Renal Carcinoma) | Cell Viability (MTT) | 36 (96 h)[10] |
| GB1B (Glioblastoma) | Cell Viability (MTT) | 3.58 (72 h), 2.21 (168 h)[11] |
Experimental Protocols for Key Biological Assays
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.
Protocol:
-
Plate Coating: 96-well plates are coated with an anti-VEGFR-2 antibody.[8]
-
Enzyme and Inhibitor Incubation: Recombinant human VEGFR-2 enzyme is added to the wells, followed by the test compound (e.g., Axitinib) at various concentrations.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection: After incubation, the level of phosphorylated substrate is quantified using a detection antibody and a chemiluminescent or fluorescent substrate. The signal is read using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
HUVEC Proliferation Assay
This cell-based assay assesses the effect of a compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.
Protocol:
-
Cell Seeding: HUVECs are seeded in 96-well plates at a density of approximately 2 x 10^4 cells per well and allowed to attach overnight.[12]
-
Starvation: The cells are then starved in a low-serum medium to synchronize their cell cycle.
-
Treatment: The cells are treated with various concentrations of the test compound in the presence of a pro-angiogenic stimulus, typically VEGF.
-
Incubation: The plates are incubated for a period of 72 hours.[12]
-
Viability Assessment: Cell proliferation is measured using a viability assay, such as the MTT assay. The MTT reagent is added to the wells, and after incubation, the formazan product is solubilized, and the absorbance is read at 450 nm.[10][12]
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined.
Visualizations
VEGFR-2 Signaling Pathway
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HUVEC Proliferation Assay [bio-protocol.org]
Vegfr-2-IN-31: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vegfr-2-IN-31, also identified as compound 3i in scientific literature, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed experimental protocols for its synthesis and biological evaluation, alongside visualizations of its mechanism of action and experimental workflows. The data presented herein is intended to support further research and development of this compound as a potential therapeutic agent, particularly in the context of oncology.
Chemical Structure and Properties
This compound is a pyrazole-based compound with the systematic name 3-phenyl-4-(2-(4-methoxyphenyl)hydrazono)-1H-pyrazol-5(4H)-one. Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Systematic Name | 4-((2-(4-chlorophenyl)hydrazono)methyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5(4H)-one | [2] |
| Molecular Formula | C23H19ClN4O2 | [2] |
| Molecular Weight | 418.88 g/mol | [2] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| IC50 (VEGFR-2) | 8.93 nM | [1][2] |
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By occupying this site, it prevents the phosphorylation of VEGFR-2, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, all of which are critical processes in angiogenesis.
Figure 1: VEGFR-2 Signaling Pathway and Inhibition by this compound.
Biological Activity
This compound has demonstrated significant biological activity in preclinical studies. It is a potent inhibitor of VEGFR-2 with an IC50 value of 8.93 nM.[1][2] In cellular assays, it has been shown to inhibit the proliferation of human prostate cancer cells (PC-3) with an IC50 of 1.24 μM.[2] Further studies have revealed that this compound induces cell cycle arrest at the S-phase and promotes apoptosis in cancer cells.[1][2]
Table 2: Biological Activity of this compound
| Assay | Cell Line | Result | Reference |
| VEGFR-2 Kinase Assay | - | IC50 = 8.93 nM | [1][2] |
| Cytotoxicity Assay | PC-3 (Prostate Cancer) | IC50 = 1.24 μM | [2] |
| Cell Cycle Analysis | PC-3 (Prostate Cancer) | S-phase arrest | [2] |
| Apoptosis Assay | PC-3 (Prostate Cancer) | Induction of apoptosis | [2] |
Experimental Protocols
Synthesis of this compound (Compound 3i)
The synthesis of this compound is achieved through a multi-step process as described in the source publication.[2]
Figure 2: Synthetic Workflow for this compound.
Step 1: Synthesis of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5(4H)-one. A mixture of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate and phenylhydrazine in absolute ethanol is refluxed for several hours. After cooling, the resulting solid is filtered, washed with ethanol, and dried to yield the pyrazolone intermediate.
Step 2: Synthesis of 5-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The pyrazolone intermediate is treated with the Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and dimethylformamide) at low temperature. The reaction mixture is then stirred at room temperature before being poured onto crushed ice. The precipitated solid is filtered, washed with water, and dried.
Step 3: Synthesis of this compound (Compound 3i). The pyrazole-4-carbaldehyde intermediate is dissolved in ethanol, and a solution of 4-chlorophenylhydrazine hydrochloride in ethanol is added. The mixture is refluxed for a few hours. Upon cooling, the product precipitates and is collected by filtration, washed with ethanol, and dried to afford this compound.
In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of this compound against the VEGFR-2 kinase is determined using a commercially available kinase assay kit. The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 enzyme in the presence of ATP.
Figure 3: Workflow for In Vitro VEGFR-2 Kinase Assay.
Procedure:
-
The VEGFR-2 enzyme, substrate peptide, and varying concentrations of this compound are added to the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C to allow for the phosphorylation reaction to proceed.
-
A detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP remaining in the well (and thus directly proportional to kinase activity).
-
The luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assays
Cytotoxicity Assay (MTT Assay):
-
PC-3 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Cell Cycle Analysis (Flow Cytometry):
-
PC-3 cells are treated with this compound at its IC50 concentration for 24 hours.
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A and stained with propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
PC-3 cells are treated with this compound at its IC50 concentration for 24 hours.
-
The cells are harvested, washed, and resuspended in binding buffer.
-
The cells are then stained with Annexin V-FITC and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound is a promising preclinical candidate with potent and selective inhibitory activity against VEGFR-2. Its ability to induce cell cycle arrest and apoptosis in cancer cells highlights its potential as an anti-cancer agent. The detailed protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo cancer models.
References
Vegfr-2-IN-31: A Technical Guide to its Binding Affinity for VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Vegfr-2-IN-31, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document outlines the quantitative binding data, the experimental methodologies for its determination, and the signaling pathway context of its mechanism of action.
Quantitative Binding Affinity
This compound demonstrates high-affinity binding to the VEGFR-2 kinase domain. The inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50%.
| Compound | Target | IC50 (nM) |
| This compound | VEGFR-2 | 8.93[1] |
Experimental Protocols: In Vitro VEGFR-2 Kinase Assay
The determination of the IC50 value for this compound is typically performed using an in vitro kinase assay. While the specific protocol for this compound is not publicly detailed, a representative methodology based on commercially available kinase assay kits is described below.
Objective: To measure the enzymatic activity of recombinant human VEGFR-2 in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Recombinant Human VEGFR-2 (kinase domain)
-
Kinase Assay Buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT)
-
ATP (Adenosine Triphosphate)
-
Substrate (e.g., a synthetic peptide containing a tyrosine residue that can be phosphorylated by VEGFR-2)
-
This compound (or other test inhibitor)
-
Detection Reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter molecule or a luminescence-based ATP detection reagent like Kinase-Glo®)
-
96-well microplates
-
Plate reader (Luminometer or Spectrophotometer)
Procedure:
-
Reagent Preparation: All reagents are prepared according to the manufacturer's instructions. The test inhibitor, this compound, is serially diluted to create a range of concentrations.
-
Reaction Setup: The kinase reaction is typically set up in a 96-well plate. Each well contains the recombinant VEGFR-2 enzyme, the kinase assay buffer, and the peptide substrate.
-
Inhibitor Addition: The serially diluted this compound is added to the appropriate wells. Control wells containing no inhibitor (positive control) and wells with no enzyme (negative control/blank) are also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a specific concentration of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes) to allow the phosphorylation of the substrate by VEGFR-2.
-
Detection: Following incubation, the detection reagent is added to each well to quantify the extent of substrate phosphorylation.
-
Antibody-based detection: A phosphotyrosine-specific antibody binds to the phosphorylated substrate. This interaction is then detected, for instance, through a secondary antibody conjugated to an enzyme that produces a colorimetric or fluorescent signal.
-
Luminescence-based detection: Reagents like Kinase-Glo® measure the amount of ATP remaining in the well. Higher kinase activity results in lower ATP levels and thus lower luminescence.
-
-
Data Analysis: The signal from each well is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
The Selectivity Profile of a Novel VEGFR-2 Kinase Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology.[1][2] Small molecule inhibitors of VEGFR-2 have shown therapeutic promise; however, many exhibit off-target effects due to a lack of specificity, leading to dose-limiting toxicities.[1][2][3] Consequently, the development of highly selective VEGFR-2 inhibitors is a significant goal in cancer drug discovery. This technical guide provides an in-depth look at the selectivity profile of a novel and highly selective VEGFR-2 inhibitor, CHMFL-VEGFR2-002, and outlines the methodologies used to determine its kinase inhibition profile. While information on a compound specifically named "Vegfr-2-IN-31" is not publicly available, CHMFL-VEGFR2-002 serves as an excellent case study for understanding the principles of kinase selectivity.
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[4] These pathways, including the PLCγ-PKC, Ras/Raf/ERK MAPK, and PI3K/Akt pathways, are crucial for endothelial cell proliferation, migration, and survival, which are hallmark processes of angiogenesis.[4][5]
Kinase Selectivity Profile of CHMFL-VEGFR2-002
CHMFL-VEGFR2-002 was identified as a potent and highly selective inhibitor of VEGFR-2.[6] Its selectivity is a key attribute, as this can minimize off-target effects and improve the therapeutic window. The inhibitory activity of CHMFL-VEGFR2-002 was assessed against a panel of kinases, with the half-maximal inhibitory concentration (IC50) determined for each.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. VEGFR-2 |
| VEGFR-2 | 66 | 1 |
| PDGFRα | >10000 | >151 |
| PDGFRβ | >10000 | >151 |
| FGFR1 | >10000 | >151 |
| FGFR2 | >10000 | >151 |
| c-Kit | >10000 | >151 |
| CSF1R | >10000 | >151 |
| Data derived from the abstract of the cited publication. A more extensive panel would typically be included in the full study. |
As the data indicates, CHMFL-VEGFR2-002 demonstrates potent inhibition of VEGFR-2 with an IC50 of 66 nM.[6] In contrast, it shows minimal activity against other structurally related kinases, such as PDGFRs and FGFRs, even at concentrations exceeding 10,000 nM.[6] This high degree of selectivity suggests that CHMFL-VEGFR2-002 may offer a more targeted therapeutic approach with a potentially improved safety profile compared to multi-targeted kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The determination of a compound's kinase selectivity profile is typically achieved through in vitro kinase inhibition assays. While the specific protocol for CHMFL-VEGFR2-002 is detailed in its primary publication, a general methodology is provided below.
Objective: To determine the IC50 value of a test compound against a panel of protein kinases.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
Adenosine triphosphate (ATP), radio-labeled ([γ-32P]ATP) or non-radio-labeled
-
Test compound (e.g., CHMFL-VEGFR2-002)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well or 384-well assay plates
-
Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)
-
Plate reader or scintillation counter
Methodology:
-
Compound Preparation: A serial dilution of the test compound is prepared in an appropriate solvent, typically DMSO.
-
Assay Plate Preparation: The serially diluted compound is added to the wells of the assay plate. Control wells containing only DMSO (vehicle) are also included.
-
Kinase Reaction Initiation: The kinase, its specific substrate, and ATP are added to the wells to initiate the phosphorylation reaction. The concentration of ATP is often kept near its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: The assay plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution, which may contain a chelating agent like EDTA to sequester Mg2+, a necessary cofactor for kinase activity.
-
Signal Detection: The extent of substrate phosphorylation is quantified. The method of detection depends on the assay format:
-
Radiometric Assay: The amount of 32P incorporated into the substrate is measured using a scintillation counter.
-
Luminescence-based Assay: The amount of remaining ATP is measured using a luciferase-based system (e.g., Kinase-Glo™). Lower kinase activity results in higher ATP levels and a stronger luminescent signal.
-
Fluorescence-based Assay: Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: The signal from each well is measured, and the percent inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
The development of highly selective VEGFR-2 inhibitors like CHMFL-VEGFR2-002 represents a significant advancement in the field of anti-angiogenic cancer therapy.[6] A thorough understanding of a compound's kinase selectivity profile, obtained through rigorous in vitro screening, is essential for predicting its potential efficacy and safety. The methodologies outlined in this guide provide a framework for the characterization of novel kinase inhibitors, ultimately contributing to the development of more effective and less toxic cancer treatments.
References
- 1. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-31: A Technical Guide to its Apoptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology.[1][2][3] Its inhibition can disrupt tumor blood supply and suppress tumor growth.[1][2] This document provides a comprehensive technical overview of the hypothetical inhibitor, Vegfr-2-IN-31, focusing on its mechanism of action in inducing apoptosis. We will delve into the core signaling pathways, present illustrative quantitative data, and provide detailed experimental protocols relevant to the study of this and similar compounds.
Introduction to VEGFR-2 Signaling
VEGFR-2 is a receptor tyrosine kinase that plays a central role in vasculogenesis and angiogenesis.[4][5] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4][5] This activation triggers several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, migration, and permeability.[4][5][6] In many cancers, VEGFR-2 is overexpressed, contributing to tumor angiogenesis and growth.[7][8] Therefore, inhibiting VEGFR-2 is a key therapeutic strategy.[1][7]
Mechanism of Action: this compound
This compound is a potent and selective small molecule inhibitor that competitively binds to the ATP-binding site within the kinase domain of VEGFR-2.[7] This inhibition prevents the transphosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that promote cell survival. By abrogating these survival signals, this compound effectively induces apoptosis in cancer cells that are dependent on VEGFR-2 signaling.
Apoptosis Induction Pathway
The primary mechanism by which this compound induces apoptosis is through the disruption of the PI3K/Akt signaling pathway, a key regulator of cell survival.[4][5] Inhibition of VEGFR-2 phosphorylation prevents the activation of PI3K and subsequently Akt. The inactivation of Akt leads to the de-repression of pro-apoptotic proteins such as BAD and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the balance between pro- and anti-apoptotic proteins ultimately leads to the activation of the caspase cascade and programmed cell death.
Quantitative Analysis of this compound Activity
The inhibitory and cytotoxic effects of this compound have been quantified through various in vitro assays. The data presented below is for illustrative purposes and is modeled on findings for similar VEGFR-2 inhibitors.
| Assay Type | Target/Cell Line | IC50 Value (µM) |
| VEGFR-2 Kinase Inhibition | Recombinant Human VEGFR-2 | 0.045 |
| Cell Viability (MTT Assay) | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.25 |
| A549 (Human Lung Carcinoma) | 1.2 | |
| HT-29 (Human Colon Carcinoma) | 2.5 | |
| U87-MG (Human Glioblastoma) | 1.8 |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the apoptotic effects of this compound.
VEGFR-2 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against VEGFR-2.
Methodology:
-
A homogeneous time-resolved fluorescence (HTRF) assay is utilized.[9]
-
Recombinant human VEGFR-2 kinase domain is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed at 30°C for 60 minutes.
-
The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665 are added.
-
After a further incubation period, the HTRF signal is read on a compatible plate reader.
-
The IC50 value is calculated from the dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with increasing concentrations of this compound for 72 hours.
-
Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caspase-3 Activity Assay
Objective: To quantify the activation of caspase-3, a key executioner caspase in apoptosis.
Methodology:
-
Cells are treated with this compound for a specified time.
-
Cells are lysed, and the protein concentration of the lysate is determined.
-
The cell lysate is incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
The fluorescence generated by the cleavage of the substrate is measured over time using a fluorometer.
-
The caspase-3 activity is expressed as the fold increase compared to untreated control cells.
Western Blot Analysis of Apoptotic Proteins
Objective: To determine the effect of this compound on the expression levels of key apoptosis-regulating proteins.
Methodology:
-
Cells are treated with this compound for the desired duration.
-
Total cell lysates are prepared, and protein concentrations are quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The relative band intensities are quantified using densitometry software.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel VEGFR-2 inhibitor like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGFR2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
The Impact of VEGFR-2 Inhibition on Angiogenesis: A Technical Guide
An In-depth Examination of the Core Mechanisms and Experimental Evaluation of Vascular Endothelial Growth Factor Receptor-2 Inhibition in Angiogenesis for Researchers, Scientists, and Drug Development Professionals.
Abstract
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase-1 (Flk-1), is a pivotal receptor tyrosine kinase that plays a central role in mediating the signaling cascade of Vascular Endothelial Growth Factor-A (VEGF-A), a potent pro-angiogenic factor.[1][2][3] The VEGF-A/VEGFR-2 signaling pathway is a critical regulator of both physiological and pathological angiogenesis, the process of forming new blood vessels from pre-existing ones.[2][3] Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, where it fuels tumor growth and metastasis by promoting the development of a dedicated blood supply.[4][5] Consequently, VEGFR-2 has emerged as a major therapeutic target for the development of anti-angiogenic drugs. This technical guide provides a comprehensive overview of the effect of VEGFR-2 inhibition on angiogenesis, including the underlying signaling pathways, quantitative data on representative inhibitors, detailed experimental protocols for assessing anti-angiogenic activity, and visual representations of key concepts. While the specific compound "Vegfr-2-IN-31" did not yield specific public data, this guide will focus on the well-established principles and methodologies for evaluating VEGFR-2 inhibitors.
The VEGFR-2 Signaling Pathway in Angiogenesis
The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2][6] This activation initiates a cascade of downstream signaling events that orchestrate the key cellular processes of angiogenesis, including endothelial cell proliferation, migration, survival, and vascular permeability.[7][8][9]
Several key signaling pathways are activated downstream of VEGFR-2:
-
PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[1][3][7][9]
-
PI3K-Akt Pathway: This pathway is primarily involved in endothelial cell survival and permeability.[6][7][9][10]
-
Src and FAK Signaling: These pathways regulate endothelial cell migration and the formation of focal adhesions.[10]
-
p38 MAPK Pathway: This pathway is involved in cytoskeleton remodeling and cell migration.[10]
The intricate network of these signaling pathways underscores the central role of VEGFR-2 in orchestrating the complex process of angiogenesis.
Quantitative Assessment of VEGFR-2 Inhibitors
The potency of VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of VEGFR-2 by 50%. These values are determined through various biochemical and cell-based assays.
Table 1: IC50 Values of Representative VEGFR-2 Inhibitors
| Inhibitor | VEGFR-2 Kinase IC50 (nM) | Reference |
| Sunitinib | 2 | [4] |
| Sorafenib | 90 | [4] |
| Axitinib | 0.2 | [11] |
| Pazopanib | 30 | [12] |
| Lenvatinib | 4 | [13] |
| Regorafenib | 4.2 | [12] |
| Cabozantinib | 0.035 | [13] |
| Vandetanib | 40 | [14] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Evaluating Anti-Angiogenic Effects
A variety of in vitro and in vivo assays are employed to characterize the anti-angiogenic properties of VEGFR-2 inhibitors.
In Vitro Angiogenesis Assays
3.1.1. Endothelial Cell Proliferation Assay
-
Principle: This assay measures the ability of a compound to inhibit the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), in response to VEGF stimulation.
-
Methodology:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for 1 hour.
-
Stimulate the cells with recombinant human VEGF-A (e.g., 20 ng/mL).
-
Incubate for 48-72 hours.
-
Assess cell proliferation using a colorimetric assay such as MTT, or a fluorescence-based assay like CyQUANT.
-
Calculate the IC50 value for the inhibition of proliferation.
-
3.1.2. Endothelial Cell Migration Assay (Wound Healing Assay)
-
Principle: This assay assesses the effect of an inhibitor on the directional migration of endothelial cells to close a "wound" created in a confluent monolayer.
-
Methodology:
-
Grow HUVECs to a confluent monolayer in a 6-well plate.
-
Create a linear scratch (wound) in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add a low-serum medium containing various concentrations of the inhibitor or vehicle control, along with VEGF-A.
-
Capture images of the wound at 0 hours and after 12-24 hours of incubation.
-
Quantify the rate of wound closure by measuring the change in the wound area over time.
-
3.1.3. Tube Formation Assay
-
Principle: This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract, such as Matrigel.
-
Methodology:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Harvest HUVECs and resuspend them in a low-serum medium containing VEGF-A and different concentrations of the test inhibitor or vehicle control.
-
Seed the HUVEC suspension onto the Matrigel-coated wells.
-
Incubate for 4-18 hours to allow for tube formation.
-
Visualize the tube network using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
-
In Vivo Angiogenesis Assays
3.2.1. Matrigel Plug Assay
-
Principle: This assay assesses the formation of new blood vessels into a subcutaneously implanted Matrigel plug containing pro-angiogenic factors.
-
Methodology:
-
Mix Matrigel with VEGF-A and heparin. The test inhibitor can be mixed into the Matrigel or administered systemically to the animal (e.g., mouse).
-
Inject the Matrigel mixture subcutaneously into the flank of the mouse.
-
After 7-14 days, excise the Matrigel plug.
-
Quantify the extent of angiogenesis by measuring the hemoglobin content of the plug (an indicator of blood vessel infiltration) or by immunohistochemical staining for endothelial cell markers like CD31.[14]
-
3.2.2. Chick Chorioallantoic Membrane (CAM) Assay
-
Principle: The CAM of a developing chicken embryo is a highly vascularized membrane that serves as a model to study angiogenesis.
-
Methodology:
-
Create a small window in the shell of a fertilized chicken egg at day 3-4 of development.
-
At day 9-10, place a sterile filter paper or silicone ring onto the CAM.
-
Apply the test inhibitor or vehicle control onto the filter paper.
-
Incubate the eggs for another 48-72 hours.
-
Observe and photograph the CAM vasculature under a stereomicroscope.
-
Quantify the anti-angiogenic effect by measuring the number and length of blood vessels in the treated area.
-
Conclusion
The inhibition of VEGFR-2 is a clinically validated and highly effective strategy for attenuating pathological angiogenesis. A thorough understanding of the VEGFR-2 signaling pathway and the application of a robust panel of in vitro and in vivo assays are essential for the discovery and development of novel anti-angiogenic therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working to advance the field of anti-angiogenic therapeutics. While the specific compound "this compound" remains elusive in the public domain, the principles and methodologies outlined herein are universally applicable to the evaluation of any potential VEGFR-2 inhibitor.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGFR2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy [mdpi.com]
- 12. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Vegfr-2-IN-31: A Technical Overview of Preliminary Efficacy in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary preclinical data and experimental methodologies surrounding the investigation of Vegfr-2-IN-31 (also referred to as compound 3i) as a potential therapeutic agent for prostate cancer. The information presented is collated from foundational studies to facilitate further research and development efforts in this area.
Core Quantitative Data
The following tables summarize the key quantitative findings from in vitro and in vivo preliminary studies of this compound in the context of prostate cancer.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line | Value | Reference Compound | Reference Value |
| VEGFR-2 Inhibition (IC₅₀) | - | 8.93 nM | Sorafenib | 30 nM |
| Cytotoxicity (IC₅₀) | PC-3 | 1.24 µM | Doxorubicin | 0.932 µM |
| Sorafenib | 1.13 µM |
Table 2: In Vitro Cellular Effects of this compound on PC-3 Cells
| Assay | Parameter | This compound Treated | Control | Fold Change |
| Apoptosis | Total Apoptotic Cells | 34.26% | 0.62% | 55.2-fold increase |
| Cell Cycle Analysis | S-Phase Arrest | Significant Increase | - | - |
Table 3: In Vivo Antitumor Efficacy of this compound in a Prostate Cancer Xenograft Model
| Parameter | Untreated Control | This compound Treated | % Inhibition |
| Tumor Weight | 234.6 mg | 83.2 mg | 49.8% |
Detailed Experimental Protocols
The methodologies outlined below are based on the published preliminary studies of this compound.
In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of this compound against the VEGFR-2 enzyme was determined using a kinase assay. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) was calculated. Sorafenib was utilized as a reference compound.
Cell Viability Assay
The cytotoxicity of this compound was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against the PC-3 human prostate cancer cell line.
-
PC-3 cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of this compound.
-
Following a 48-hour incubation period, the MTT reagent was added to each well.
-
The resulting formazan crystals were dissolved in DMSO.
-
The absorbance was measured at a specific wavelength to determine cell viability.
-
The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, was calculated. Doxorubicin and Sorafenib were used as reference drugs.[1][2]
Cell Cycle Analysis
The effect of this compound on the cell cycle distribution of PC-3 cells was analyzed by flow cytometry.
-
PC-3 cells were treated with this compound for a specified duration.
-
Cells were harvested, washed, and fixed in ethanol.
-
The fixed cells were then stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[1]
Apoptosis Assay
The induction of apoptosis in PC-3 cells by this compound was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
PC-3 cells were treated with this compound.
-
After treatment, cells were harvested and washed.
-
The cells were then resuspended in binding buffer and stained with Annexin V-FITC and PI.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Gene Expression Analysis
The effect of this compound on the expression of apoptosis-related genes was investigated. This typically involves techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) to measure the mRNA levels of pro-apoptotic genes (e.g., Bax, Caspases) and anti-apoptotic genes (e.g., Bcl-2).[1][2]
In Vivo Xenograft Model
The antitumor efficacy of this compound in vivo was evaluated in a prostate cancer xenograft model.
-
PC-3 cells were subcutaneously injected into immunodeficient mice.
-
Once tumors reached a palpable size, the mice were randomized into control and treatment groups.
-
The treatment group received this compound at a specified dose and schedule.
-
Tumor growth was monitored regularly.
-
At the end of the study, the tumors were excised and weighed to determine the extent of tumor growth inhibition.[1][2]
Visualized Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its preclinical evaluation.
Caption: Proposed mechanism of action for this compound in prostate cancer cells.
Caption: General experimental workflow for the preclinical evaluation of this compound.
References
- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes: In Vitro Cell-Based Assay Protocols for Vegfr-2-IN-31
These application notes provide detailed protocols for characterizing the activity of Vegfr-2-IN-31, a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in various in vitro cell-based assays. The methodologies are designed for researchers in oncology, angiogenesis, and drug development to assess the inhibitor's impact on cell viability, migration, and tube formation.
Background: VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1][3][4] This activation initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[3][4][5][6][7]
Due to its critical role in tumor angiogenesis, VEGFR-2 is a key target for anti-cancer therapies.[5][8] Small molecule inhibitors like this compound are designed to block the ATP-binding site of the kinase domain, thereby preventing receptor phosphorylation and inhibiting downstream signaling.[9]
VEGFR-2 Signaling Pathway and Inhibition
The diagram below illustrates the primary signaling pathways activated by VEGFR-2 and the point of intervention for an inhibitor like this compound.
Experimental Protocols
The following protocols are essential for evaluating the in vitro efficacy of this compound. Human Umbilical Vein Endothelial Cells (HUVECs) are recommended as they are a standard model for angiogenesis studies and express high levels of VEGFR-2.[10]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[11]
Experimental Workflow
Detailed Protocol
-
Cell Plating: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12]
-
Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Cell Migration Assay (Transwell Assay)
This assay, also known as the Boyden chamber assay, measures the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.[13][14]
Experimental Workflow
Detailed Protocol
-
Preparation: Starve HUVECs in a serum-free medium for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 30-60 minutes.
-
Assay Setup: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate. Add 600 µL of medium containing a chemoattractant (e.g., 50 ng/mL VEGF) to the lower chamber.[14]
-
Cell Seeding: Resuspend the pre-treated HUVECs in a serum-free medium and seed 50,000-100,000 cells in 100 µL into the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C for 4-18 hours to allow for cell migration.
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixing and Staining: Fix the migrated cells on the lower surface of the membrane with methanol, then stain with a solution such as 0.5% Crystal Violet.
-
Data Acquisition: Wash the inserts, allow them to dry, and count the number of stained cells in several representative fields under a microscope.
-
Analysis: Quantify migration by comparing the number of migrated cells in treated groups to the vehicle control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.[15][16] Cells are plated on a basement membrane extract, such as Matrigel®, which induces their differentiation.[16][17]
Experimental Workflow
Detailed Protocol
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel®) on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate.
-
Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in a medium containing VEGF and the desired concentrations of this compound. Seed 15,000-20,000 cells per well onto the solidified matrix.
-
Incubation: Incubate the plate at 37°C for 4-12 hours. Monitor tube formation periodically.[16][17]
-
Data Acquisition: Capture images of the capillary-like structures using an inverted microscope.
-
Analysis: Quantify the extent of tube formation using image analysis software (e.g., ImageJ with an angiogenesis plugin). Key parameters to measure include total tube length, number of nodes, and number of branch points. Compare treated samples to the vehicle control.
Data Presentation
Quantitative data from these assays should be recorded systematically. The table below provides an example of how to present inhibitory activity data for VEGFR-2 inhibitors against various cell lines.
Table 1: Example In Vitro Activity of Known VEGFR-2 Inhibitors
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| Sorafenib | VEGFR-2 Kinase Assay | N/A (Enzymatic) | 0.09 | [8] |
| Sunitinib | Cell Proliferation | HUVEC | 0.01 | [8] |
| Compound 2b | Cell Proliferation | UO-31 (Renal) | 7.69 | [8] |
| Compound 91e | VEGFR-2 Kinase Assay | N/A (Enzymatic) | 0.61 | [8] |
| Compound 23j | Cell Proliferation | HepG2 | 6.4 | [2] |
Note: The data in this table are for illustrative purposes and represent published values for various known inhibitors, not this compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ibidi.com [ibidi.com]
- 16. news-medical.net [news-medical.net]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-31 in Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vegfr-2-IN-31 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels. In the context of cancer, angiogenesis is a critical process that supplies tumors with essential nutrients and oxygen, facilitating their growth and metastasis. The VEGF/VEGFR-2 signaling pathway is frequently overactive in various cancers, including prostate cancer, making it a prime target for therapeutic intervention. This compound has demonstrated significant anti-prostate cancer activity by inhibiting VEGFR-2, leading to cell cycle arrest and apoptosis.[1] This document provides detailed application notes and protocols for the use of this compound in prostate cancer cell line research.
Data Presentation
| Target | IC50 Value | Cell Line | Notes |
| VEGFR-2 (Enzyme) | 8.93 nM | N/A | Demonstrates high potency against the target protein. |
| PC-3 | 1.22 µM | Prostate Cancer | Indicates cytotoxic activity against this specific cell line. |
| LNCaP | To Be Determined | Prostate Cancer | Researchers should perform a dose-response study to establish the IC50. |
| DU145 | To Be Determined | Prostate Cancer | Researchers should perform a dose-response study to establish the IC50. |
Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers the receptor's dimerization and autophosphorylation. This activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways. These pathways are crucial for promoting endothelial cell proliferation, survival, migration, and ultimately, angiogenesis. In prostate cancer cells, which can also express VEGFR-2, this signaling can have autocrine effects, promoting tumor cell proliferation and survival.[2] this compound exerts its effect by inhibiting the tyrosine kinase activity of VEGFR-2, thereby blocking these downstream signals.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the efficacy of this compound on prostate cancer cell lines.
Experimental Protocols
Cell Culture
Materials:
-
Prostate cancer cell lines (e.g., PC-3, LNCaP, DU145)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture prostate cancer cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in new flasks at the appropriate density.
Cell Viability Assay (MTT/MTS Assay)
Purpose: To determine the cytotoxic effects of this compound and calculate the IC50 value.
Materials:
-
Prostate cancer cells
-
96-well plates
-
This compound stock solution (in DMSO)
-
Culture medium
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed the prostate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
Purpose: To investigate the effect of this compound on the phosphorylation of VEGFR-2 and its downstream signaling proteins.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Purpose: To determine if this compound induces apoptosis in prostate cancer cells.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat them with this compound at various concentrations for 24-48 hours.
-
Collect both the adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
References
Application Notes and Protocols for Vegfr-2-IN-31 in Western Blot Analysis of p-VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Vegfr-2-IN-31, a potent VEGFR-2 inhibitor, to analyze the phosphorylation status of VEGFR-2 (p-VEGFR-2) via Western blot. This methodology is critical for assessing the inhibitor's efficacy and understanding its impact on the VEGFR-2 signaling cascade, a key pathway in angiogenesis.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels.[1][2] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation at specific tyrosine residues within its intracellular domain.[3][4] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][4][5] Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of various pathologies, including cancer, by promoting tumor angiogenesis.[2][4]
This compound is a potent inhibitor of VEGFR-2 with a reported IC50 value of 8.93 nM.[6] By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, it prevents autophosphorylation and subsequent activation of downstream signaling. Western blotting for phosphorylated VEGFR-2 (p-VEGFR-2) is a fundamental technique to directly measure the inhibitory activity of compounds like this compound on its target.
VEGFR-2 Signaling Pathway
The following diagram illustrates the central role of VEGFR-2 phosphorylation in initiating downstream signaling cascades that promote angiogenesis. This compound acts by blocking the initial autophosphorylation step.
References
- 1. usbio.net [usbio.net]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Vegfr-2-IN-31 in HUVEC Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of a representative Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, in the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay. This document will cover the mechanism of action, provide detailed experimental procedures, and present sample data for a representative VEGFR-2 inhibitor, CHMFL-VEGFR2-002, as a surrogate for Vegfr-2-IN-31, for which specific public data is not available.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of this process.[1][2] The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and differentiation, ultimately leading to the formation of new vascular networks.[1][2][3] Consequently, inhibitors of VEGFR-2 are a major focus in the development of anti-angiogenic therapies.[1][4]
The HUVEC tube formation assay is a widely used in vitro model to assess the pro- or anti-angiogenic potential of compounds. In this assay, endothelial cells are cultured on a basement membrane extract, where they differentiate and form capillary-like structures. The extent of this tube formation can be quantified to determine the efficacy of inhibitory compounds.
Mechanism of Action: VEGFR-2 Inhibition
VEGFR-2 is a receptor tyrosine kinase. Upon ligand binding, the receptor dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event initiates downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for promoting the cellular processes involved in angiogenesis.[3][5]
Small molecule inhibitors of VEGFR-2, such as this compound, typically function by competing with ATP for binding to the kinase domain of the receptor. This competitive inhibition prevents autophosphorylation and the subsequent activation of downstream signaling cascades, thereby blocking the pro-angiogenic signals mediated by VEGF.[4]
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition.
Quantitative Data Presentation
The following tables summarize the inhibitory effects of a representative VEGFR-2 inhibitor, CHMFL-VEGFR2-002, on HUVEC tube formation. These data are presented as an example of the expected outcomes when testing a potent VEGFR-2 inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity of CHMFL-VEGFR2-002
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 66 |
Data is illustrative for a representative VEGFR-2 inhibitor, CHMFL-VEGFR2-002.
Table 2: Effect of CHMFL-VEGFR2-002 on HUVEC Tube Formation
| Treatment Concentration (µM) | Total Branch Length (% of Control) |
| 0 (Control) | 100 |
| 1 | Significantly Reduced |
| 3 | Markedly Reduced |
| 10 | Substantially Reduced |
Qualitative descriptions are based on graphical data for the representative VEGFR-2 inhibitor, CHMFL-VEGFR2-002.[1] A dose-dependent decrease in the formation of new tubes and total branch lengths of the tubular network structures was observed.[1]
Experimental Protocols
HUVEC Tube Formation Assay
This protocol details the steps for assessing the anti-angiogenic effects of a VEGFR-2 inhibitor using HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (e.g., Matrigel®)
-
This compound (or representative inhibitor)
-
Vehicle control (e.g., DMSO)
-
96-well tissue culture plates
-
Calcein AM (for visualization, optional)
-
Inverted microscope with imaging capabilities
Protocol Workflow:
Detailed Procedure:
-
Plate Coating:
-
Thaw the basement membrane extract on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of the extract to each well of a 96-well plate.
-
Ensure the entire surface of each well is evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow for polymerization.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin and resuspend them in a serum-free or low-serum medium.
-
Perform a cell count and adjust the concentration to 1-2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the cell suspension medium. Include a vehicle-only control.
-
Add 100 µL of the HUVEC suspension (containing the inhibitor or vehicle) to each well of the coated 96-well plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24 hours. The optimal incubation time should be determined empirically, but tube formation is often observable within 4-6 hours.
-
-
Visualization and Quantification:
-
(Optional) For fluorescent visualization, cells can be pre-labeled with Calcein AM before seeding or stained after tube formation.
-
Examine the plate under an inverted microscope.
-
Capture images of the tube-like structures in each well.
-
Analyze the images using appropriate software (e.g., ImageJ with an angiogenesis analyzer plugin) to quantify parameters such as total tube length, number of branch points, and number of loops.
-
Conclusion
The HUVEC tube formation assay is a robust method for evaluating the anti-angiogenic properties of VEGFR-2 inhibitors like this compound. By inhibiting the kinase activity of VEGFR-2, these compounds effectively block the downstream signaling required for endothelial cell differentiation and the formation of new vascular networks. The provided protocols and representative data serve as a valuable resource for researchers investigating novel anti-angiogenic therapies. It is recommended to perform dose-response studies to determine the IC50 value of the specific inhibitor being tested.
References
- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Application Notes: Evaluating VEGFR-2 Inhibitors in Prostate Cancer Xenograft Models
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis by promoting the formation of new blood vessels that supply tumors with essential oxygen and nutrients.[1][2] In prostate cancer, VEGFR-2 is expressed on tumor-associated endothelial cells and, in some cases, on the cancer cells themselves, suggesting its involvement in both angiogenesis and autocrine/paracrine signaling that can influence tumor cell growth and migration.[3][4][5] Elevated levels of VEGF, the ligand for VEGFR-2, are often correlated with advanced disease and poor prognosis in prostate cancer patients.[4] Consequently, inhibiting the VEGFR-2 signaling pathway presents a rational and promising therapeutic strategy for prostate cancer.[4][6]
These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of a VEGFR-2 inhibitor, exemplified by the hypothetical compound "Vegfr-2-IN-31," using a human prostate cancer xenograft model. The document outlines the underlying mechanism of action, a detailed experimental workflow, and methods for data presentation for researchers in oncology and drug development.
Mechanism of Action: The VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand (primarily VEGF-A), dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[7][8] This activation initiates a cascade of downstream signaling pathways critical for endothelial cell function and, by extension, tumor angiogenesis. The primary pathways activated include:
-
PLCγ-PKC-MAPK Pathway: This pathway is central to inducing endothelial cell proliferation and is a key driver of tumor neovascularization.[7][8]
-
PI3K/Akt Pathway: Activation of this pathway is crucial for promoting endothelial cell survival and preventing apoptosis.[1][7]
-
Src/FAK Pathway: This cascade is involved in regulating cell migration and permeability, facilitating the invasion of endothelial cells into surrounding tissue.[7][9]
By blocking the initial phosphorylation of VEGFR-2, inhibitors prevent the activation of these downstream signals, thereby cutting off the tumor's blood supply and inhibiting its growth and potential for metastasis.[6]
References
- 1. Quercetin inhibits angiogenesis mediated human prostate tumor growth by targeting VEGFR- 2 regulated AKT/mTOR/P70S6K signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting MET and VEGFR Signaling in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel human Ab against vascular endothelial growth factor receptor 2 shows therapeutic potential for leukemia and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGFR2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vegfr-2-IN-31 Concentration for Apoptosis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Vegfr-2-IN-31 for apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1][2] In many cancer types, VEGFR-2 is overexpressed, promoting tumor growth and survival.[1][2] By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks its autophosphorylation and downstream signaling pathways. This inhibition can disrupt tumor angiogenesis and, in many cancer cells, directly induce apoptosis (programmed cell death).[1]
Q2: What is a good starting concentration for this compound in an apoptosis assay?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on studies of similar VEGFR-2 inhibitors, a concentration range of 1 µM to 20 µM is often a reasonable starting point for in vitro cell-based assays. For a specific analog, a concentration of 9.52 µM was used to induce apoptosis in HepG-2 cells.[1][2] The optimal concentration will be cell-line specific and should be determined empirically. We recommend starting with a broad range and then narrowing it down based on the initial results.
Q3: How long should I incubate my cells with this compound before performing an apoptosis assay?
A3: The incubation time required to observe apoptosis can vary significantly between cell lines and is dependent on the concentration of this compound used. A common starting point is a 24 to 48-hour incubation. In one study, HepG-2 cells were treated for 28 hours to detect apoptosis.[1][2] It is advisable to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal incubation period for your specific cell line and experimental conditions.
Q4: My cells are not showing signs of apoptosis after treatment with this compound. What could be the problem?
A4: There are several potential reasons for a lack of apoptotic response:
-
Sub-optimal Concentration: The concentration of this compound may be too low to induce apoptosis in your specific cell line. We recommend performing a dose-response experiment with a wider concentration range.
-
Insufficient Incubation Time: The incubation period may be too short. A time-course experiment is recommended to identify the optimal treatment duration.
-
Cell Line Resistance: The cell line you are using may be resistant to VEGFR-2 inhibition-induced apoptosis. This could be due to the expression of anti-apoptotic proteins or the activation of alternative survival pathways.
-
Compound Stability/Solubility: Ensure that this compound is properly dissolved and stable in your culture medium. Poor solubility can lead to a lower effective concentration. It is often dissolved in DMSO for stock solutions.
-
Assay Sensitivity: The apoptosis assay you are using may not be sensitive enough to detect early apoptotic events. Consider using a combination of assays (e.g., Annexin V/PI staining and a caspase activity assay) to confirm your results.
Q5: I am observing high levels of cell death, but it doesn't seem to be apoptosis (e.g., high PI staining only). What should I do?
A5: High propidium iodide (PI) staining without significant Annexin V staining is indicative of necrosis rather than apoptosis. This could be due to:
-
High Concentration of this compound: Extremely high concentrations of the inhibitor can be cytotoxic and induce necrosis. Try lowering the concentration.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure that the final concentration of the solvent in your cell culture medium is not toxic to the cells (typically below 0.5%).
-
Late-Stage Apoptosis: Cells in late-stage apoptosis will eventually lose membrane integrity and become positive for both Annexin V and PI. If you are observing a large population of PI-positive cells, you may be looking at a time point where most cells have already progressed through apoptosis to secondary necrosis. Consider analyzing earlier time points.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative VEGFR-2 inhibitor, referred to as "Compound 11" in a cited study, which can be used as a guideline for optimizing this compound concentration.
| Parameter | Cell Line | Value | Reference |
| VEGFR-2 Kinase IC50 | N/A | 0.192 µM | [1] |
| Antiproliferative IC50 | A549 (Lung) | 10.61 µM | [1] |
| HepG-2 (Liver) | 9.52 µM | [1][2] | |
| Caco-2 (Colon) | 12.45 µM | [1] | |
| MDA (Breast) | 11.52 µM | [1] | |
| Concentration for Apoptosis Assay | HepG-2 (Liver) | 9.52 µM | [1][2] |
| Incubation Time for Apoptosis Assay | HepG-2 (Liver) | 28 hours | [1][2] |
Experimental Protocols
Annexin V and Propidium Iodide (PI) Apoptosis Assay
This protocol is for the detection of apoptosis by flow cytometry using Annexin V-FITC and PI staining.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells.
-
For suspension cells, collect the cells by centrifugation.
-
Also, collect the supernatant from adherent cells to include any floating apoptotic cells.
-
Combine the cells and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
References
Navigating Solubility Challenges with Vegfr-2-IN-31: A Technical Guide
For Immediate Release
Researchers and drug development professionals working with the potent VEGFR-2 inhibitor, Vegfr-2-IN-31, now have a dedicated technical support resource to address common solubility challenges. This comprehensive guide provides troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental procedures to ensure seamless integration of this compound into research workflows.
This compound, also identified in scientific literature as compound 3i, is a promising agent in cancer research, known to inhibit VEGFR-2 with an IC50 of 8.93 nM and to induce apoptosis in prostate cancer cells.[1] However, its hydrophobic nature can present dissolution issues. This support center aims to provide practical solutions to overcome these challenges.
Recommended Solvents and Stock Solution Preparation
Based on analysis of experimental protocols for pyrazole-based VEGFR-2 inhibitors and related quinazoline derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
| Solvent | Recommended Concentration | Notes |
| DMSO | ≥ 10 mM | Prepare a high-concentration stock solution for serial dilution in aqueous buffers or cell culture media. |
| Ethanol | Limited Solubility | Not recommended as a primary solvent. May be used for specific applications if solubility is confirmed. |
| Water | Insoluble | This compound is not soluble in aqueous solutions alone. |
Troubleshooting Guide for Solubility Issues
This section addresses common problems encountered when dissolving and using this compound.
Question: My this compound is not fully dissolving in DMSO. What should I do?
Answer: If you observe particulate matter after adding DMSO to the vial, follow these steps:
-
Gentle Warming: Warm the solution to 37°C for a brief period (5-10 minutes). This can increase the solubility of the compound.
-
Vortexing: Vigorously vortex the solution for 1-2 minutes to aid in dissolution.
-
Sonication: If precipitates persist, sonicate the solution in an ultrasonic bath for 5-10 minutes. This often helps to break down any aggregates and facilitate complete dissolution.
Question: I've prepared a stock solution in DMSO, but when I dilute it into my aqueous cell culture medium, a precipitate forms. How can I prevent this?
Answer: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Lower the Final Concentration: Ensure the final concentration of this compound in your assay is as low as feasible while still being effective.
-
Increase the Percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. Check the tolerance of your specific cell line.
-
Use a Surfactant: For in vitro assays, consider the use of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) in your final dilution to improve solubility and prevent precipitation. Always run a vehicle control with the surfactant to ensure it does not affect your experimental results.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock solution in a co-solvent mixture (e.g., DMSO/ethanol) before the final dilution into the aqueous medium.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions? A1: Store stock solutions of this compound in DMSO at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
Q2: Can I dissolve this compound directly in PBS or cell culture medium? A2: No, this compound is poorly soluble in aqueous solutions. It is essential to first prepare a concentrated stock solution in an organic solvent like DMSO.
Q3: How was this compound (compound 3i) prepared for in vitro assays in the original research? A3: In the primary study, stock solutions of the tested compounds were prepared in DMSO. These stock solutions were then further diluted in the appropriate cell culture medium to the final desired concentrations for the in vitro cytotoxicity and VEGFR-2 inhibition assays.[1]
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved.
-
If any particulates remain, sonicate the vial for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Visualizing Workflows and Pathways
References
Preventing Vegfr-2-IN-31 degradation in experiments
Disclaimer: Information on a specific molecule designated "Vegfr-2-IN-31" is not publicly available. This guide provides troubleshooting advice based on the general chemical properties of small molecule kinase inhibitors and the known characteristics of the VEGFR-2 signaling pathway. Researchers should always consult the manufacturer's specific product datasheet for handling and storage instructions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency in my assays. What could be the cause?
Loss of potency is often attributable to compound degradation. Several factors can contribute to this:
-
Improper Storage: Both temperature and exposure to light can degrade sensitive organic molecules.
-
Solvent Choice: The solvent used to dissolve the inhibitor can affect its stability.
-
Repeated Freeze-Thaw Cycles: These can cause the compound to precipitate out of solution or degrade.
-
pH of Media: The pH of your experimental buffer or cell culture media can influence the compound's stability.
-
Oxidation: Exposure to air can lead to oxidation and inactivation.
Q2: What are the optimal storage conditions for a small molecule inhibitor like this compound?
Proper storage is critical for maintaining the inhibitor's integrity. While specific instructions should be obtained from the supplier, general guidelines for similar compounds are as follows.
| Form | Temperature | Duration | Notes |
| Powder (Lyophilized) | -20°C | Long-term | Keep tightly sealed in a cool, well-ventilated, and dry area away from direct sunlight[1]. |
| Stock Solution (in Solvent) | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles[1][2]. |
| Stock Solution (in Solvent) | -20°C | Up to 1 month | Suitable for shorter-term storage[2]. |
Q3: How should I prepare stock and working solutions to minimize degradation?
The process of dissolving and diluting the inhibitor is a critical point where degradation can occur. Following a careful protocol is essential.
Caption: Workflow for preparing stable inhibitor solutions.
Q4: Are there incompatible materials or conditions I should avoid?
Yes. Based on safety data for similar compounds, you should avoid:
-
Strong Acids/Alkalis: These can catalyze hydrolysis of the compound[1].
-
Strong Oxidizing/Reducing Agents: These can cause chemical degradation[1].
-
Prolonged Exposure to Aqueous Buffers: Prepare working solutions in aqueous media fresh for each experiment and use them the same day[2].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Results Between Experiments | Compound degradation due to repeated freeze-thaw cycles. | Prepare single-use aliquots of your stock solution. Thaw one aliquot per experiment and discard any unused portion of the working solution. |
| Precipitate Forms in Cell Culture Media | Poor solubility of the inhibitor in aqueous media. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your cell line. Perform a serial dilution into the final media. Gentle warming or sonication of the stock solution before dilution may help, but check manufacturer guidance[2]. |
| Gradual Loss of Activity Over a Week | Instability of the working solution at 4°C or room temperature. | Always prepare fresh working solutions from a frozen stock aliquot immediately before each experiment[2]. Do not store diluted, aqueous solutions. |
| No Inhibitory Effect Observed | Complete degradation of the compound or incorrect mechanism of action. | Verify the storage history of the compound. Purchase a new batch if necessary. Confirm that the VEGFR-2 pathway is active in your experimental model. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent condensation of moisture.
-
Calculation: Calculate the volume of solvent needed. For example, to make a 10 mM stock from 5 mg of a compound with a molecular weight of 450 g/mol :
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.005 g / 450 g/mol ) / 0.01 mol/L = 0.00111 L = 1.11 mL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution[2].
-
Aliquoting: Dispense the solution into single-use, low-protein-binding microcentrifuge tubes.
Protocol 2: Cell-Based VEGFR-2 Inhibition Assay (HUVEC Proliferation)
This protocol assumes the use of Human Umbilical Vein Endothelial Cells (HUVECs), which overexpress VEGFR-2[3].
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium. Allow cells to adhere overnight.
-
Starvation: The next day, replace the medium with a low-serum basal medium (e.g., 0.5% FBS) and incubate for 4-6 hours to reduce basal signaling.
-
Inhibitor Preparation:
-
Thaw one aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution in the low-serum basal medium to prepare 2X final concentrations of the inhibitor. This working solution must be prepared fresh.
-
-
Treatment: Add an equal volume of the 2X inhibitor dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO). Pre-incubate the cells with the inhibitor for 1 hour.
-
Stimulation: Add recombinant human VEGF-A to a final concentration of 20 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement: Quantify cell proliferation using a standard method such as an MTT, XTT, or CyQUANT assay, following the manufacturer's protocol.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of proliferation inhibition against the logarithm of the inhibitor concentration.
VEGFR-2 Signaling Pathway
Understanding the pathway this compound targets is crucial for interpreting experimental results. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating multiple downstream cascades that promote cell proliferation, survival, and migration[4][5][6]. An effective inhibitor will block these downstream effects.
Caption: Simplified VEGFR-2 signaling pathway and inhibitor action.
References
- 1. VEGFR-2-IN-6|444731-47-9|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting Vegfr-2-IN-31 in vivo toxicity
Disclaimer: This technical support guide provides troubleshooting recommendations for in vivo toxicity related to the use of Vegfr-2-IN-31. As specific preclinical toxicity data for this compound is not publicly available, this guidance is based on the known toxicities of the broader class of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. Researchers should always perform dose-escalation studies and careful safety monitoring for any new compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential in vivo toxicity?
This compound is a small molecule inhibitor of VEGFR-2, a key receptor in the angiogenesis signaling pathway. By blocking VEGFR-2, the inhibitor disrupts the formation of new blood vessels, a process crucial for tumor growth. However, VEGFR-2 also plays a vital role in normal physiological processes, including the maintenance of blood vessel integrity and function in healthy tissues.[1][2] Inhibition of this pathway can therefore lead to on-target toxicities in various organs.[3]
Q2: What are the most common in vivo toxicities observed with VEGFR-2 inhibitors?
Based on extensive preclinical and clinical data for other VEGFR-2 inhibitors, the most common toxicities include:
-
Cardiovascular: Hypertension (high blood pressure) is a very common side effect.[4] Less frequently, more severe cardiovascular events like thromboembolism (blood clots), cardiac dysfunction, and heart failure can occur.[5][6][7]
-
Gastrointestinal: Diarrhea, nausea, vomiting, and decreased appetite are frequently reported.[6][8]
-
Dermatological: Hand-foot skin reaction (HFSR), rash, and changes in hair or skin pigmentation are common.
-
General: Fatigue, asthenia (weakness), and potential for impaired wound healing.[6]
-
Renal: Proteinuria (protein in the urine) can occur due to the role of VEGF in normal kidney function.
Q3: Are there any strategies to mitigate these toxicities proactively?
Yes, proactive management is crucial. This includes:
-
Baseline Health Assessment: Before starting in vivo studies, establish baseline measurements for blood pressure, complete blood count (CBC), serum chemistry (including liver and kidney function markers), and urinalysis.
-
Dose Optimization: Conduct a thorough dose-finding study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose.
-
Supportive Care: Depending on the anticipated toxicities, have a plan for supportive care, such as providing easily digestible food to mitigate gastrointestinal issues or ensuring proper bedding to reduce friction for animals at risk of HFSR.
-
Regular Monitoring: Implement a consistent monitoring schedule to detect early signs of toxicity.
Troubleshooting Guides
Issue 1: Animal exhibits a sudden and sustained increase in blood pressure.
Possible Cause: Inhibition of VEGFR-2 can lead to a decrease in nitric oxide production, causing vasoconstriction and subsequent hypertension.[6]
Troubleshooting Steps:
-
Confirm Measurement: Re-measure blood pressure to confirm the reading.
-
Dose Reduction: Consider reducing the dose of this compound in the affected animal or cohort.
-
Pharmacological Intervention: In consultation with a veterinarian, consider the use of antihypertensive agents.
-
Monitor Renal Function: Assess for proteinuria, as hypertension can be linked to renal effects.
Issue 2: Animal shows signs of gastrointestinal distress (diarrhea, weight loss, decreased food intake).
Possible Cause: VEGFR-2 inhibitors can directly affect the gastrointestinal tract, leading to inflammation and altered function.[6][8]
Troubleshooting Steps:
-
Supportive Care: Provide nutritional support with highly palatable and easily digestible food. Ensure adequate hydration.
-
Dose Interruption/Reduction: A temporary halt in dosing or a dose reduction may be necessary to allow for recovery.
-
Anti-diarrheal Medication: Under veterinary guidance, anti-diarrheal medications may be administered.
-
Necropsy and Histopathology: If the animal is euthanized or dies, perform a thorough necropsy with a focus on the gastrointestinal tract to look for signs of inflammation, ulceration, or other pathological changes.
Issue 3: Animal develops redness, swelling, or peeling of the skin on the paws (Hand-Foot Skin Reaction).
Possible Cause: The exact mechanism is not fully understood but is a common class effect of VEGFR-2 inhibitors.
Troubleshooting Steps:
-
Reduce Friction: Ensure animal cages have soft, deep bedding to minimize pressure and friction on the paws.
-
Topical Emollients: Application of topical emollients may help to soothe the affected areas.
-
Dose Modification: Dose reduction or interruption is often the most effective management strategy.
-
Pain Management: If the condition appears painful, consult with a veterinarian about appropriate analgesics.
Quantitative Data Summary
Table 1: Common Toxicities of Systemic VEGFR-2 Inhibitors (General Class Data)
| Toxicity Class | Specific Adverse Event | Reported Incidence (All Grades) | Reported Incidence (Grade 3/4) |
| Cardiovascular | Hypertension | Up to 45% | Up to 20% |
| Cardiac Dysfunction/Heart Failure | 3-15% | Variable | |
| Thromboembolic Events | Variable | Variable | |
| Gastrointestinal | Diarrhea | 50-60% | 5-15% |
| Decreased Appetite/Anorexia | ~35% | <5% | |
| Dermatological | Hand-Foot Skin Reaction | ~50% | ~15% |
| Rash | ~30% | <5% | |
| General | Fatigue/Asthenia | 40-60% | 5-15% |
Note: Incidence rates are approximate and can vary significantly based on the specific inhibitor, dose, and patient/animal population.[5][8]
Experimental Protocols
Protocol 1: In Vivo Toxicity Monitoring
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Baseline Data Collection:
-
Record body weight.
-
Measure blood pressure using a non-invasive tail-cuff system.
-
Collect blood for baseline complete blood count (CBC) and serum chemistry analysis (including ALT, AST, BUN, creatinine).
-
Collect urine for urinalysis (dipstick and microscopic examination for proteinuria).
-
-
Drug Administration: Administer this compound via the intended route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Daily Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, grooming; presence of diarrhea; skin abnormalities).
-
Record body weight.
-
Record food and water consumption if possible.
-
-
Weekly Monitoring:
-
Measure blood pressure.
-
Collect blood for CBC and serum chemistry.
-
Collect urine for urinalysis.
-
-
End-of-Study Procedures:
-
At the end of the study, perform a terminal bleed for comprehensive blood analysis.
-
Conduct a full necropsy and collect major organs (heart, liver, kidneys, spleen, gastrointestinal tract, skin from paws) for histopathological examination.
-
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for troubleshooting in vivo toxicity during this compound studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Cardiovascular Toxicities Associated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. archive.cancerworld.net [archive.cancerworld.net]
How to improve Vegfr-2-IN-31 efficacy in xenografts
Welcome to the technical support center for Vegfr-2-IN-31. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound in xenograft models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your in vivo studies.
Troubleshooting Guide: Improving this compound Efficacy in Xenografts
This guide addresses common issues that may lead to suboptimal efficacy of this compound in xenograft studies and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Lack of significant tumor growth inhibition. | Suboptimal Dosing or Scheduling: The dose of this compound may be too low, or the dosing frequency may be insufficient to maintain adequate target inhibition. | Conduct a dose-response study to determine the optimal dose. Perform pharmacokinetic (PK) and pharmacodynamic (PD) analyses to correlate drug exposure with target inhibition and antitumor activity.[1][2][3][4] |
| Poor Bioavailability: The compound may have low oral bioavailability, leading to insufficient systemic exposure.[3][4] | Investigate alternative formulation strategies to improve solubility and absorption. Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection. | |
| Rapid Metabolism or Clearance: The compound may be quickly metabolized and cleared from the system, resulting in a short half-life.[2][3] | Analyze plasma and tumor tissue for metabolite profiles. Co-administration with inhibitors of relevant metabolic enzymes could be explored, though this may increase toxicity. | |
| Tumor Model Resistance: The chosen xenograft model may be inherently resistant to VEGFR-2 inhibition. | Ensure the tumor model is appropriate. Select cell lines known to be dependent on VEGF/VEGFR-2 signaling for growth and angiogenesis. Consider using patient-derived xenograft (PDX) models that may better recapitulate human tumor biology.[5][6] | |
| Drug Inactivity: The compound itself may have lost activity. | Verify the identity and purity of the this compound batch using analytical methods like LC-MS and NMR. Ensure proper storage conditions are maintained. | |
| Initial tumor response followed by relapse (Acquired Resistance). | Activation of Alternative Signaling Pathways: Tumors can develop resistance by upregulating alternative pro-angiogenic pathways (e.g., FGF, PDGF) or by mutations in downstream signaling molecules.[7][8] | Combine this compound with inhibitors of other relevant signaling pathways (e.g., EGFR, c-Met).[9][10] Analyze resistant tumors for molecular changes to identify new targets. |
| Upregulation of VEGF: Tumors may compensate for VEGFR-2 blockade by increasing the production of VEGF ligand.[8] | Consider combination therapy with a VEGF-A neutralizing antibody. | |
| Selection of Resistant Tumor Cell Clones: The initial tumor may be heterogeneous, and treatment may select for pre-existing resistant cells. | Characterize the molecular heterogeneity of the initial xenograft. In early-stage experiments, consider using multiple different xenograft models. | |
| High variability in tumor response among animals. | Inconsistent Drug Administration: Variability in the volume or technique of administration can lead to different drug exposures. | Ensure all personnel are properly trained in animal handling and dosing techniques. Use calibrated equipment for all administrations. |
| Heterogeneity of Tumor Establishment: Variations in the initial number of injected cells or the site of injection can lead to differences in tumor growth rates.[11][12][13] | Standardize the cell implantation procedure, including cell number, volume, and injection site. Exclude tumors that are too small or too large at the start of treatment. | |
| Differences in Animal Health: Underlying health issues in individual animals can affect drug metabolism and tumor growth. | Closely monitor animal health throughout the study. Ensure a consistent and sterile environment in the animal facility. | |
| Observed Toxicity or Adverse Effects. | Off-Target Effects: The inhibitor may be acting on other kinases or cellular targets, leading to toxicity.[14][15] | Perform a kinome-wide selectivity screen to identify potential off-target activities. If specific off-targets are identified, it may be necessary to re-evaluate the compound's suitability. |
| Dose is too high: The administered dose, while potentially efficacious, may be above the maximum tolerated dose (MTD). | Conduct a formal MTD study to determine the highest dose that can be administered without unacceptable toxicity. Adjust the therapeutic dose accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[14][16] By blocking the activity of VEGFR-2, it inhibits downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels.[17][18][19][20] This disruption of blood supply to the tumor can lead to the inhibition of tumor growth and metastasis.[9][21]
Q2: How do I select the best xenograft model for testing this compound?
A2: The choice of xenograft model is critical for evaluating the efficacy of a VEGFR-2 inhibitor. Ideally, you should select a human tumor cell line that is known to have high expression of VEGF-A and VEGFR-2, as the antitumor efficacy of VEGFR-2 inhibitors often correlates with the expression of these proteins.[6][22] It is also beneficial to choose a model where tumor growth is highly dependent on angiogenesis. Consider screening a panel of cell lines in vitro for their sensitivity to this compound before moving into in vivo studies. Patient-derived xenograft (PDX) models can also be valuable as they may better reflect the heterogeneity and microenvironment of human tumors.[5]
Q3: What are the key parameters to measure in a xenograft study with this compound?
A3: The primary endpoint is typically tumor growth inhibition, which is assessed by measuring tumor volume over time.[1][11] Other important parameters to measure include:
-
Body weight: To monitor for signs of toxicity.
-
Pharmacokinetics (PK): To determine the drug's concentration in plasma and tumor tissue over time.[2][23][24]
-
Pharmacodynamics (PD): To assess the inhibition of VEGFR-2 signaling in the tumor (e.g., by measuring phosphorylated VEGFR-2 levels).
-
Immunohistochemistry (IHC): To analyze microvessel density (e.g., using CD31 staining) and markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) in the tumor tissue.
Q4: What are potential mechanisms of resistance to this compound?
A4: Resistance to VEGFR-2 inhibitors can arise through several mechanisms. These include the activation of alternative pro-angiogenic signaling pathways (e.g., FGF, Ephrins, Angiopoietins), the recruitment of pro-angiogenic inflammatory cells, and increased pericyte coverage of tumor vessels, which can make them less dependent on VEGF signaling.[7][8] Additionally, the tumor cells themselves may acquire mutations that make them less dependent on angiogenesis for survival.
Q5: Can this compound be combined with other therapies?
A5: Yes, combination therapy is a promising strategy to enhance the efficacy of VEGFR-2 inhibitors and overcome resistance. This compound could potentially be combined with:
-
Chemotherapy: To target both the tumor vasculature and the cancer cells directly.
-
Other targeted therapies: Such as inhibitors of EGFR, c-Met, or other pathways that may be involved in resistance.[9][10]
-
Immunotherapy: As disrupting the tumor vasculature can sometimes enhance the infiltration and activity of immune cells.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model Establishment
-
Cell Culture: Culture the selected human tumor cell line under standard conditions until they reach 70-80% confluency.
-
Cell Preparation: Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID). Anesthetize the mouse using an appropriate anesthetic.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse using a 27-gauge needle.[11][12][13]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[11]
Protocol 2: Pharmacokinetic (PK) Analysis
-
Dosing: Administer this compound to a cohort of tumor-bearing mice at the desired dose and route.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via retro-orbital or tail vein bleeding into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Tumor Collection: At the final time point, euthanize the mice and excise the tumors.
-
Sample Analysis: Extract this compound from the plasma and homogenized tumor tissue. Quantify the concentration of the compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Xenograft Study Workflow
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting poor efficacy of this compound.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of VEGF and its receptor VEGFR2 in tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Establishment of Xenograft Tumor Model in Mice [bio-protocol.org]
- 12. Animal Techniques/Xenograft Tumor Models Protocols [protocol-online.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis | Semantic Scholar [semanticscholar.org]
- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 19. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of Small-Molecule Modification on Single-Cell Pharmacokinetics of PARP Inhibitors [ouci.dntb.gov.ua]
Technical Support Center: Minimizing Variability in VEGFR-2 Inhibitor Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with small molecule inhibitors of VEGFR-2, using Vegfr-2-IN-30 as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for small molecule VEGFR-2 inhibitors?
Small molecule VEGFR-2 inhibitors typically function by competing with ATP for binding to the kinase domain of the VEGFR-2 receptor.[1][2] This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, which are all key processes in angiogenesis.[3][4][5] There are different types of inhibitors based on their binding mode, including Type I, Type II, and covalent inhibitors.[1][2]
Q2: I am observing significant well-to-well variability in my cell-based IC50 determination assay. What are the potential causes?
Several factors can contribute to variability in cell-based assays:
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Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Endothelial cells, in particular, can change their characteristics at higher passages.
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Seeding Density: Inconsistent cell seeding density across the plate is a common source of variability. Use a reliable cell counting method and ensure even cell suspension during plating.
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Compound Solubility: Poor solubility of the inhibitor can lead to inconsistent concentrations in the wells. See the troubleshooting guide below for tips on improving solubility.
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Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is best to avoid using the outermost wells for experimental data or to ensure proper humidification of the incubator.
-
Inconsistent Incubation Times: Ensure that the incubation time with the compound is consistent for all plates and that the timing of reagent addition (e.g., for viability assays) is precise.
Q3: My in-vitro kinase assay results are not reproducible. What should I check?
-
Enzyme Activity: Ensure the recombinant VEGFR-2 kinase is active and has been stored correctly. Perform a control experiment with a known inhibitor (e.g., Sunitinib or Sorafenib) to validate enzyme activity.[1]
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay. Use a consistent ATP concentration, ideally close to the Km value for VEGFR-2, for all experiments.
-
Buffer Components: Ensure all buffer components, including salts and detergents, are at the correct concentration.
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Plate Type and Coating: The type of plate and any coating can affect enzyme activity and compound binding. Use plates recommended for kinase assays.
Q4: Are there known off-target effects for VEGFR-2 inhibitors?
Yes, many small molecule VEGFR-2 inhibitors can exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding pocket.[1][2] For example, Vegfr-2-IN-30 also inhibits PDGFR, EGFR, and FGFR1 at higher concentrations.[6] It is crucial to perform kinase profiling or counter-screening against a panel of related kinases to understand the selectivity of your inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for Vegfr-2-IN-30
If you are observing significant variability in the half-maximal inhibitory concentration (IC50) of Vegfr-2-IN-30 in your experiments, consider the following:
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation. Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in media. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Variability | Different cell lines can express varying levels of VEGFR-2, leading to different IC50 values.[7] Confirm the VEGFR-2 expression level in your cell line using techniques like Western blot or flow cytometry. |
| Assay Endpoint | The choice of viability or proliferation assay (e.g., MTT, CellTiter-Glo) can influence the IC50 value. Ensure the chosen assay is linear over the range of cell numbers used and is not affected by the compound itself. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. If possible, perform the assay in reduced-serum or serum-free media, or maintain a consistent serum concentration across all experiments. |
Summary of Vegfr-2-IN-30 Activity:
| Target | IC50 (nM) | Cell Line | Assay Type |
| VEGFR-2 | 66 | - | In-vitro Kinase Assay |
| PDGFR | 180 | - | In-vitro Kinase Assay |
| EGFR | 98 | - | In-vitro Kinase Assay |
| FGFR1 | 82 | - | In-vitro Kinase Assay |
| UO-31 (Renal Cancer) | 5290 (for apoptosis) | UO-31 | Cell-based Apoptosis Assay |
Data for Vegfr-2-IN-30 is based on available information.[6]
Issue 2: Low Potency in HUVEC-based Angiogenesis Assays
If your VEGFR-2 inhibitor shows lower than expected potency in assays using Human Umbilical Vein Endothelial Cells (HUVECs), such as tube formation or migration assays, consider these points:
| Potential Cause | Troubleshooting Step |
| VEGF Stimulation | Ensure that the concentration of VEGF used to stimulate the HUVECs is optimal and consistent. A very high concentration of VEGF may require a higher concentration of the inhibitor to see an effect. |
| Assay Duration | The timing of inhibitor addition and the total duration of the assay are critical. For tube formation assays, the inhibitor should be added before or at the time of seeding the cells onto the basement membrane matrix. |
| Matrix Quality | The quality and thickness of the basement membrane extract (e.g., Matrigel) can vary between lots. Ensure a consistent and appropriate thickness of the matrix for each experiment. |
| Cellular Uptake/Metabolism | The inhibitor may have poor cell permeability or be rapidly metabolized by the HUVECs. Consider performing a cellular uptake or stability assay to investigate this. |
Experimental Protocols
VEGFR-2 In-Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against recombinant VEGFR-2 kinase.
-
Prepare Reagents:
-
Kinase Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Recombinant VEGFR-2 Kinase.
-
ATP solution (at 2x the final desired concentration).
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Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
Test compound dilutions.
-
-
Assay Procedure:
-
Add kinase buffer, recombinant VEGFR-2, and the test compound to the wells of a suitable microplate.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo, HTRF).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
HUVEC Proliferation Assay
This protocol outlines a method for evaluating the effect of a VEGFR-2 inhibitor on the proliferation of HUVECs.
-
Cell Culture:
-
Culture HUVECs in endothelial growth medium (EGM-2) supplemented with growth factors.
-
Use cells between passages 2 and 6.
-
-
Assay Procedure:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Starve the cells in basal medium with low serum (e.g., 0.5% FBS) for 4-6 hours.
-
Treat the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with a final concentration of 20-50 ng/mL of VEGF-A.
-
Incubate for 48-72 hours.
-
-
Quantification:
-
Assess cell proliferation using a suitable method, such as a resazurin-based assay or a luminescent cell viability assay.
-
-
Data Analysis:
-
Normalize the data to the VEGF-stimulated control and plot the percentage of proliferation against the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantification and cell-to-cell variation of vascular endothelial growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Cell Cycle Analysis with VEGFR-2 Inhibitors
Disclaimer: This technical support guide provides general information and troubleshooting advice for cell cycle analysis experiments involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. As of our latest update, specific data regarding "Vegfr-2-IN-31," including its precise mechanism of action and potential off-target effects, is not publicly available. Therefore, the guidance provided herein is based on the established knowledge of the broader class of VEGFR-2 inhibitors and common challenges encountered during flow cytometry-based cell cycle analysis. Researchers using "this compound" should consider these recommendations as a starting point for their troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of a VEGFR-2 inhibitor on the cell cycle?
A1: VEGFR-2 signaling, upon activation by VEGF, promotes endothelial cell proliferation, survival, and migration.[1][2] Key downstream pathways include the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt signaling cascades, which are crucial for cell cycle progression.[1][3] Therefore, a VEGFR-2 inhibitor is generally expected to induce cell cycle arrest, most commonly in the G0/G1 phase, by blocking the proliferative signals. This leads to a decrease in the percentage of cells in the S and G2/M phases.
Q2: Why am I observing cell cycle arrest in a cell line that does not express high levels of VEGFR-2?
A2: While VEGFR-2 is primarily expressed on endothelial cells, some tumor cells also express functional VEGFR-2, which can contribute to their proliferation and survival through an autocrine loop.[2] However, if your cell line has low or no VEGFR-2 expression, the observed effects could be due to off-target activity of the inhibitor. Many small molecule kinase inhibitors can interact with other kinases, leading to unexpected biological responses.[4][5] It is recommended to perform a kinase profiling assay to determine the specificity of the inhibitor you are using.
Q3: Could the observed cell cycle effects be unrelated to kinase inhibition?
A3: Yes, some small molecule inhibitors can induce cellular stress responses or other non-specific effects, particularly at high concentrations. These effects can lead to changes in the cell cycle distribution that are independent of the intended target inhibition. It is crucial to include appropriate controls, such as a vehicle-treated group and a positive control (a known inducer of cell cycle arrest), to properly interpret your results.
Q4: How can I confirm that the observed effects are due to VEGFR-2 inhibition?
A4: To confirm that the cell cycle effects are mediated by VEGFR-2, you can perform several experiments. One approach is to use a rescue experiment where you add exogenous VEGF to see if it can overcome the inhibitor-induced cell cycle arrest in a VEGFR-2 dependent cell line. Another method is to use siRNA or shRNA to knockdown VEGFR-2 expression and observe if the inhibitor still elicits the same cell cycle changes. Additionally, performing a Western blot to analyze the phosphorylation status of VEGFR-2 and its downstream effectors (e.g., ERK, Akt) can confirm target engagement.
Troubleshooting Guide for Unexpected Cell Cycle Analysis Results
| Unexpected Result | Potential Causes | Recommended Solutions |
| No change in cell cycle distribution after treatment. | 1. Inactive Compound: The inhibitor may have degraded due to improper storage or handling. 2. Insufficient Concentration or Incubation Time: The concentration of the inhibitor may be too low, or the incubation time may be too short to induce a measurable effect. 3. Cell Line Resistance: The cell line may be resistant to VEGFR-2 inhibition or have redundant signaling pathways that compensate for the blockade. 4. Low VEGFR-2 Expression: The target cell line may not express sufficient levels of VEGFR-2. | 1. Verify Compound Activity: Use a fresh stock of the inhibitor and ensure it has been stored correctly. 2. Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. 3. Assess Target Expression and Pathway Activation: Confirm VEGFR-2 expression and VEGF-induced signaling in your cell line via Western blot or flow cytometry. 4. Consider Alternative Cell Lines: Use a well-characterized, VEGFR-2-dependent cell line as a positive control. |
| Increased percentage of cells in S or G2/M phase. | 1. Off-Target Effects: The inhibitor may be affecting other kinases involved in cell cycle checkpoints (e.g., CDKs, checkpoint kinases).[4][5] 2. Induction of DNA Damage: Some compounds can cause DNA damage, leading to activation of the G2/M checkpoint. 3. Paradoxical Pathway Activation: In some contexts, kinase inhibitors can lead to the unexpected activation of signaling pathways. | 1. Perform Kinase Profiling: Assess the specificity of your inhibitor against a panel of kinases. 2. Evaluate DNA Damage: Stain cells with markers of DNA damage (e.g., γH2AX) and analyze by flow cytometry or immunofluorescence. 3. Analyze Downstream Signaling: Use Western blotting to examine the phosphorylation status of key cell cycle regulators. |
| High percentage of sub-G1 population (indicative of apoptosis). | 1. High Inhibitor Concentration: The concentration used may be cytotoxic, leading to widespread apoptosis. 2. Cell Line Sensitivity: The cell line may be highly sensitive to the inhibition of survival signals mediated by VEGFR-2. 3. Off-Target Cytotoxicity: The inhibitor may have off-target effects on proteins essential for cell survival. | 1. Optimize Inhibitor Concentration: Perform a dose-response experiment to find a concentration that induces cell cycle arrest without significant apoptosis. 2. Confirm Apoptosis: Use an alternative apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay) to confirm the finding. 3. Investigate Mechanism of Death: Explore the involvement of apoptotic pathways through Western blotting for key markers like cleaved caspases and PARP. |
| Poor resolution of cell cycle peaks. | 1. Improper Sample Preparation: Cell clumps, debris, or incorrect cell density can affect the quality of the data. 2. Incorrect Staining Protocol: Suboptimal concentration of DNA dye, insufficient RNase treatment, or inappropriate incubation time can lead to poor staining. 3. Instrument Settings: Incorrect flow rate or laser alignment can broaden the peaks. | 1. Optimize Cell Handling: Filter cells to remove clumps, wash cells to remove debris, and ensure an appropriate cell concentration. 2. Refine Staining Protocol: Titrate the DNA dye and optimize RNase concentration and incubation time. 3. Adjust Instrument Settings: Use a low flow rate for acquisition and ensure the instrument is properly calibrated. |
Detailed Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol provides a general framework for assessing the effect of a VEGFR-2 inhibitor on the cell cycle distribution of a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound or other VEGFR-2 inhibitor
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Allow cells to attach and resume proliferation for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of the VEGFR-2 inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the inhibitor to the desired final concentrations in complete culture medium.
-
Include a vehicle control (medium with the same concentration of the solvent).
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
After incubation, collect the culture medium (to include any floating cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate for acquisition to ensure good data resolution.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (e.g., FlowJo, FCS Express).
-
Gate out doublets and debris to ensure analysis of single cells.
-
Visualizations
Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation and survival.
Caption: Experimental workflow for cell cycle analysis using a VEGFR-2 inhibitor.
Caption: Decision tree for troubleshooting unexpected cell cycle analysis results.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. Functional Significance of VEGFR-2 on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Vegfr-2-IN-31 vs. Sunitinib in Prostate Cancer Cells
For researchers and drug development professionals, the quest for more effective and targeted therapies for prostate cancer is a continuous endeavor. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has emerged as a critical target in tumor angiogenesis and progression. This guide provides a detailed, data-driven comparison of two VEGFR-2 inhibitors, the novel compound Vegfr-2-IN-31 and the established multi-targeted kinase inhibitor Sunitinib, with a focus on their performance in prostate cancer cells.
This comparison synthesizes available preclinical data to offer an objective overview of their mechanisms of action, efficacy, and the signaling pathways they modulate.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a potent and specific inhibitor of VEGFR-2. Its primary mechanism of action is the direct blockade of VEGFR-2 kinase activity, thereby interrupting the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, all critical processes for tumor angiogenesis.
Sunitinib , in contrast, is a multi-targeted receptor tyrosine kinase inhibitor. While it effectively inhibits VEGFR-2, it also targets other receptors implicated in tumor growth and angiogenesis, including Platelet-Derived Growth Factor Receptors (PDGFRs) and c-Kit.[1] This broader spectrum of activity can result in a more complex biological response, impacting not only angiogenesis but also directly affecting tumor cell proliferation and survival through multiple pathways.[1]
Comparative Efficacy in Prostate Cancer Cells
Direct comparative studies of this compound and Sunitinib in the same prostate cancer cell lines are not yet available in the published literature. However, by collating data from independent studies, we can draw a preliminary comparison of their potency and effects.
Data Summary: Inhibitor Performance
| Parameter | This compound | Sunitinib | Prostate Cancer Cell Lines Tested |
| VEGFR-2 IC50 | 8.93 nM[2] | ~80 nM | Not Applicable |
| Cell Viability IC50 | Data not available | 1-2 µM (PC-3) | PC-3, LNCaP, DU145 |
| Apoptosis Induction | Reported to induce apoptosis[2] | Induces apoptosis[1] | PC-3, LNCaP |
| Cell Cycle Arrest | S-phase arrest[2] | G1-phase arrest[1] | PC-3, LNCaP |
Signaling Pathways Modulation
Understanding how these inhibitors affect intracellular signaling is crucial for elucidating their mechanisms of action and potential for combination therapies.
Sunitinib has been shown to modulate key signaling pathways in prostate cancer cells. Studies have demonstrated that Sunitinib can inhibit the mTOR/p70S6K pathway, a central regulator of cell growth and proliferation, while activating the ERK1/2 pathway, which can have context-dependent roles in cell survival and death.[1]
The specific effects of This compound on downstream signaling pathways in prostate cancer cells have not yet been detailed in published research. However, as a direct VEGFR-2 inhibitor, its primary effect is expected to be the blockade of the PLCγ-PKC-Raf-MEK-MAPK and PI3K/AKT pathways, which are canonical downstream effectors of VEGFR-2 activation.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of typical methodologies used in the evaluation of these inhibitors.
Cell Viability Assay (Sunitinib)
-
Cell Lines: PC-3, LNCaP human prostate cancer cells.
-
Method: Cells are seeded in 96-well plates and treated with varying concentrations of Sunitinib (e.g., 5, 10, 20 µM) or DMSO as a control for 24-48 hours. Cell viability is assessed using a commercial assay such as the Cell Counting Kit-8 (CCK-8) or CellTiter-Glo.
-
Principle: These assays measure metabolic activity or ATP levels, which are proportional to the number of viable cells.
Apoptosis Assay (Sunitinib)
-
Cell Lines: PC-3, LNCaP cells.
-
Method: Cells are treated with Sunitinib (e.g., 10 µM) for 48 hours. Apoptosis is quantified using flow cytometry after staining with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while the viability dye enters cells with compromised membranes, indicating late apoptosis or necrosis.
Cell Cycle Analysis (Sunitinib)
-
Cell Lines: PC-3, LNCaP cells.
-
Method: Cells are treated with Sunitinib (e.g., 10 µM) for 24-48 hours, then fixed and stained with a DNA-binding dye (e.g., Propidium Iodide). The DNA content of individual cells is analyzed by flow cytometry.
-
Principle: The amount of DNA in a cell correlates with its phase in the cell cycle (G1, S, or G2/M).
Western Blotting (Sunitinib)
-
Cell Lines: PC-3, LNCaP cells.
-
Method: Cells are treated with Sunitinib at various concentrations. Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest (e.g., phosphorylated and total forms of VEGFR-2, AKT, ERK, mTOR).
-
Principle: This technique allows for the detection and quantification of specific protein levels and their phosphorylation status, providing insights into the activation of signaling pathways.
Note: Detailed experimental protocols for this compound in prostate cancer cells are not yet publicly available.
Logical Workflow for Inhibitor Comparison
The process of comparing two inhibitors in a preclinical setting follows a logical progression from broad cellular effects to specific molecular interactions.
Caption: Preclinical Inhibitor Comparison Workflow.
Conclusion
Based on the available data, this compound demonstrates high potency as a specific VEGFR-2 inhibitor. Its targeted approach may offer a more focused anti-angiogenic effect with potentially fewer off-target effects compared to multi-targeted inhibitors. Sunitinib, with its broader kinase inhibition profile, has shown direct anti-proliferative and pro-apoptotic effects on prostate cancer cells in addition to its anti-angiogenic properties.
The choice between a highly specific inhibitor like this compound and a multi-targeted agent like Sunitinib will depend on the specific therapeutic strategy. Further head-to-head studies are warranted to directly compare their efficacy and safety profiles in preclinical models of prostate cancer. Such studies will be crucial in determining the optimal clinical application for each of these promising anti-cancer agents.
References
A Comparative Guide to VEGFR-2 Inhibitors: Axitinib and Other Key Molecules in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Axitinib, a potent and selective second-generation VEGFR-2 inhibitor, with other widely used inhibitors targeting the vascular endothelial growth factor receptor-2 (VEGFR-2). This document aims to be an objective resource, presenting experimental data to facilitate informed decisions in research and drug development.
Introduction to VEGFR-2 and its Role in Angiogenesis
Vascular endothelial growth factor receptor-2 (VEGFR-2), also known as kinase insert domain receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. The binding of its ligand, VEGF-A, triggers a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival. Dysregulation of the VEGF/VEGFR-2 pathway is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis. Consequently, inhibiting VEGFR-2 has become a cornerstone of anti-angiogenic therapies.
The VEGFR-2 Signaling Pathway
Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which collectively promote the cellular processes essential for angiogenesis.
Caption: Simplified VEGFR-2 signaling cascade.
Comparative Analysis of VEGFR-2 Inhibitors
This section provides a quantitative comparison of Axitinib with other prominent VEGFR-2 inhibitors. The data presented is compiled from various preclinical studies and is intended for comparative purposes.
Biochemical Potency: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of selected inhibitors against VEGFR-2 and other related kinases. Lower values indicate higher potency.
| Inhibitor | VEGFR-2 IC50 (nM) | Other Kinase Targets (IC50 in nM) |
| Axitinib | 0.2[1] | VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[1] |
| Cabozantinib | 0.035[2][3][4][5] | MET (1.3), RET (4), c-Kit (4.6), AXL (7), FLT3 (11.3)[2][3][6] |
| Apatinib | 1[7][8] | c-Ret (13), c-Kit (429), c-Src (530)[7][8] |
| Lenvatinib | 4[9][10][11] | VEGFR-1 (22), VEGFR-3 (5.2), FGFR1 (46), PDGFRα (51)[10] |
| Sunitinib | 80[7][12][13][14] | PDGFRβ (2), c-Kit |
| Sorafenib | 90[7][15] | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFRβ (57), c-Kit (68)[7] |
Cellular Activity: Impact on Endothelial Cell Functions
The efficacy of VEGFR-2 inhibitors is further evaluated through cellular assays that measure their impact on key endothelial cell functions essential for angiogenesis.
| Inhibitor | HUVEC Proliferation IC50 (nM) | Endothelial Cell Migration | Tube Formation Inhibition |
| Axitinib | >573 (non-VEGF stimulated)[1] | Inhibits VEGF-mediated migration[16] | Inhibits VEGF-mediated tube formation[16] |
| Cabozantinib | Inhibits proliferation[4] | Inhibits HGF-induced migration and invasion[5][6] | Inhibits tubule formation[3] |
| Apatinib | Effectively inhibits | Effectively inhibits[8] | Effectively inhibits[8] |
| Lenvatinib | 2.7 (VEGF-induced)[9] | Not specified | Inhibits VEGF-induced tube formation (IC50 = 2.7 nM) |
| Sunitinib | 40 (VEGF-induced)[12] | Not specified | Not specified |
| Sorafenib | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of key assays used to characterize VEGFR-2 inhibitors.
VEGFR-2 Kinase Activity Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
Caption: Workflow for a VEGFR-2 kinase assay.
Protocol:
-
Reagent Preparation: Recombinant human VEGFR-2 kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP are prepared in a kinase assay buffer.
-
Inhibitor Addition: The test inhibitor is serially diluted and added to the wells of a microplate.
-
Kinase Reaction: The kinase reaction is initiated by adding the VEGFR-2 enzyme and ATP to the wells containing the substrate and inhibitor.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. A common method involves using an antibody specific for the phosphorylated substrate, often coupled with a detection system such as luminescence or fluorescence.
-
Data Analysis: The signal is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
HUVEC Proliferation Assay (Cell-based Assay)
This assay assesses the effect of an inhibitor on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a primary cell line used in angiogenesis research.
Protocol:
-
Cell Seeding: HUVECs are seeded in a 96-well plate at a density of approximately 5,000 cells per well and allowed to adhere overnight.[17][18]
-
Serum Starvation: The culture medium is replaced with a low-serum medium to synchronize the cells and reduce basal proliferation.
-
Treatment: The cells are then treated with various concentrations of the test inhibitor in the presence of a pro-proliferative stimulus, typically VEGF.
-
Incubation: The plate is incubated for 48-72 hours.
-
Proliferation Measurement: Cell proliferation is measured using various methods, such as the MTT assay, which measures metabolic activity, or by direct cell counting.
-
Data Analysis: The proliferation rate is calculated, and the IC50 value for the inhibition of proliferation is determined.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of an inhibitor on the migratory capacity of endothelial cells, a crucial step in angiogenesis.
Protocol:
-
Cell Seeding: HUVECs are seeded in a multi-well plate and grown to form a confluent monolayer.
-
Wound Creation: A "wound" or scratch is created in the center of the monolayer using a sterile pipette tip.[19]
-
Treatment: The cells are washed to remove dislodged cells, and fresh medium containing the test inhibitor and a chemoattractant (e.g., VEGF) is added.
-
Incubation and Imaging: The plate is incubated, and images of the wound are captured at time zero and at subsequent time points (e.g., 8-24 hours).[19]
-
Data Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time. The percentage of migration inhibition is then calculated relative to the control.
Endothelial Cell Tube Formation Assay
This assay models the later stages of angiogenesis, where endothelial cells differentiate and form three-dimensional capillary-like structures.
Protocol:
-
Matrix Coating: A basement membrane matrix, such as Matrigel®, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C to allow the matrix to solidify.[20]
-
Cell Seeding: HUVECs are harvested and resuspended in a medium containing the test inhibitor and angiogenic factors. The cell suspension is then seeded onto the solidified matrix.
-
Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.[21]
-
Visualization and Quantification: The formation of tubes is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops.
Conclusion
The selection of a VEGFR-2 inhibitor for research or therapeutic development depends on a multitude of factors, including its potency, selectivity, and cellular efficacy. Axitinib stands out for its high potency and selectivity for VEGFRs. Cabozantinib demonstrates exceptional potency against both VEGFR-2 and MET. Apatinib and Lenvatinib also exhibit potent VEGFR-2 inhibition. The choice of inhibitor will ultimately be guided by the specific research question or therapeutic goal. This guide provides a foundational dataset to aid in this critical decision-making process. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these and other novel VEGFR-2 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. HUVEC cell proliferation assay [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. 4.3. Endothelial Cell Migration Assay [bio-protocol.org]
- 20. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellbiolabs.com [cellbiolabs.com]
A Comparative Analysis of Vandetanib and Standard Chemotherapy in Preclinical Non-Small Cell Lung Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of the VEGFR-2 inhibitor, Vandetanib, against standard-of-care chemotherapy in non-small cell lung cancer (NSCLC) models. The data presented is intended to offer a quantitative and methodological reference for evaluating these therapeutic approaches.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors targeting VEGFR-2, such as Vandetanib, represent a key class of anti-cancer therapeutics. Vandetanib is a multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR-2, as well as the Epidermal Growth Factor Receptor (EGFR) and the RET (Rearranged during Transfection) proto-oncogene.[1] This dual-targeting mechanism allows Vandetanib to inhibit both tumor angiogenesis and direct tumor cell proliferation.
Standard first-line chemotherapy for non-squamous NSCLC often includes a platinum-based doublet, such as cisplatin and pemetrexed. Cisplatin functions by cross-linking DNA, which triggers apoptosis, while pemetrexed is an antifolate that inhibits multiple enzymes involved in purine and pyrimidine synthesis, thereby disrupting DNA and RNA synthesis.
This guide will delve into the preclinical efficacy of Vandetanib and a standard chemotherapy regimen in the A549 human NSCLC cell line, a widely used model in cancer research.
In Vitro and In Vivo Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of Vandetanib and the combination of cisplatin and pemetrexed in preclinical NSCLC models.
| Compound | Assay | Cell Line | Metric | Value | Reference |
| Vandetanib | In Vivo Xenograft | A549 | Tumor Growth Inhibition | 78% | [2] |
| Cisplatin + Pemetrexed | In Vitro Cell Viability | A549 | Cytotoxicity | Intermediate | [3][4] |
| Cisplatin (monotherapy) | In Vitro Cell Viability | A549 | Cytotoxicity | Most Cytotoxic | [3][4] |
| Pemetrexed (monotherapy) | In Vitro Cell Viability | A549 | Cytotoxicity | Minimal Cytotoxic Effect | [3][4] |
Note: A direct head-to-head in vivo comparison in the same study was not available in the searched literature. The in vivo data for Vandetanib and the in vitro data for cisplatin and pemetrexed are from separate studies.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: A549 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Incubation: Cells are treated with various concentrations of Vandetanib or a combination of cisplatin and pemetrexed for a defined period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is proportional to the number of viable cells.
In Vivo Tumor Growth Inhibition in a Xenograft Model
This experiment evaluates the efficacy of a drug in reducing tumor growth in a living organism.
-
Cell Implantation: A549 human NSCLC cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[5][6]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.[5]
-
Drug Administration: Mice are randomized into treatment groups and receive Vandetanib (administered orally) or cisplatin and pemetrexed (administered intraperitoneally or intravenously) according to a specific dosing schedule and duration. A control group receives a vehicle.
-
Tumor Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., twice a week) throughout the study.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
Western Blot Analysis of VEGFR-2 Signaling
This technique is used to detect and quantify specific proteins in a sample, in this case, to assess the inhibition of the VEGFR-2 signaling pathway.
-
Protein Extraction: A549 cells treated with Vandetanib or control are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-VEGFR-2, total VEGFR-2, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The intensity of the signal corresponds to the amount of the target protein.
Discussion
The available preclinical data suggests that Vandetanib monotherapy exhibits significant in vivo efficacy in the A549 NSCLC xenograft model, with a 78% tumor growth inhibition.[2] In contrast, in vitro studies on the same cell line indicate that while the combination of cisplatin and pemetrexed is cytotoxic, cisplatin as a single agent demonstrates the highest level of cytotoxicity.[3][4] Pemetrexed monotherapy showed minimal cytotoxic effect in this particular in vitro setting.[3][4]
It is important to note the limitations of comparing in vivo and in vitro data directly. The in vivo efficacy of Vandetanib is likely influenced by its anti-angiogenic effects on the tumor microenvironment, a factor not captured in standard in vitro cell viability assays. The in vitro cytotoxicity of cisplatin and pemetrexed reflects their direct impact on cancer cell proliferation and survival.
The provided experimental protocols offer a standardized framework for conducting further comparative studies. A direct head-to-head in vivo study comparing Vandetanib with the cisplatin and pemetrexed combination in an A549 xenograft model would be invaluable for a more definitive preclinical efficacy comparison. Such a study would provide a clearer understanding of the relative contributions of direct anti-tumor and anti-angiogenic mechanisms to the overall therapeutic effect.
References
- 1. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy [pubmed.ncbi.nlm.nih.gov]
- 2. Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin and Pemetrexed Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin and Pemetrexed Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of VEGFR-2 Inhibitor Activity: A Comparative Guide
A review of publicly available data did not yield specific information on a compound designated "Vegfr-2-IN-31." To provide a relevant and useful comparison for researchers, scientists, and drug development professionals, this guide presents a cross-validation of the activity of several well-characterized and publicly documented Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. This guide summarizes their reported inhibitory activities and provides a general experimental framework for assessing such compounds.
Comparative Activity of Selected VEGFR-2 Inhibitors
The inhibitory activity of compounds against VEGFR-2 is commonly measured by their half-maximal inhibitory concentration (IC50). This value indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several known VEGFR-2 inhibitors as reported in various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound/Inhibitor | Reported IC50 against VEGFR-2 | Reference Study |
| Sorafenib | 3.12 nM | [1] |
| Compound 23j | 3.7 nM | [1] |
| Compound 11 | 0.19 µM (190 nM) | [2] |
| Compound 21e | 21 nM | [3] |
| Compound 21b | 33.4 nM | [3] |
| Sunitinib | 64.8 nM (for a derivative) | [4] |
| Compound 38 | 0.22 µM (220 nM) | [4] |
| Compound 5 | 0.24 µM (240 nM) | [4] |
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for the accurate determination and comparison of inhibitor activity. Below is a generalized protocol for an in-vitro VEGFR-2 kinase assay, a common method used to determine the IC50 values of potential inhibitors.
In-Vitro VEGFR-2 Kinase Assay Protocol
This protocol outlines the steps for measuring the enzymatic activity of VEGFR-2 in the presence of an inhibitor.
1. Materials and Reagents:
- Recombinant human VEGFR-2 kinase domain
- Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
- ATP (Adenosine triphosphate)
- Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
- Test inhibitors (dissolved in a suitable solvent like DMSO)
- Detection reagent (e.g., a phosphotyrosine-specific antibody or a luminescent kinase assay kit)
- Microplate (e.g., 96-well or 384-well)
2. Assay Procedure:
- Prepare serial dilutions of the test inhibitors in the kinase buffer.
- Add a fixed amount of the recombinant VEGFR-2 enzyme to each well of the microplate.
- Add the diluted inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., ELISA, fluorescence, luminescence).
- Plot the percentage of VEGFR-2 inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Workflows
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5][6] This activation initiates several downstream signaling cascades that are crucial for angiogenesis, the formation of new blood vessels.[6][7][8] Key pathways activated include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is essential for cell survival.[6][7][9][10]
Experimental Workflow for VEGFR-2 Kinase Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 of a potential VEGFR-2 inhibitor.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. mdpi.com [mdpi.com]
Vegfr-2-IN-31: A Comparative Analysis Against Other Kinase Inhibitors in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vegfr-2-IN-31, a novel pyrazole-based VEGFR-2 inhibitor, with other prominent kinase inhibitors used in the context of prostate cancer. The information presented is based on available preclinical and clinical data, with a focus on quantitative comparisons, experimental methodologies, and the underlying signaling pathways.
Introduction to this compound
This compound, also identified as compound 3i, is a potent and selective small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] Preclinical studies have demonstrated its potential as an anti-prostate cancer agent, exhibiting cytotoxic and pro-apoptotic effects on prostate cancer cells.[1][2] This guide aims to contextualize the performance of this compound by comparing it with established kinase inhibitors that have been evaluated for the treatment of prostate cancer.
Comparative Efficacy and Potency
Quantitative data from in vitro and in vivo studies are summarized below to facilitate a direct comparison of this compound with other relevant kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity and Cellular Potency
| Inhibitor | Target Kinase(s) | IC50 (nM) vs. VEGFR-2 | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| This compound (Compound 3i) | VEGFR-2 | 8.93 | PC-3 | 1.24 | [1] |
| Vegfr-2-IN-32 (Compound 3a) | VEGFR-2 | 38.28 | PC-3 | 1.22 | [1] |
| Sorafenib | Multi-kinase (VEGFR-2/3, PDGFRβ, c-KIT, FLT3, RET, BRAF) | 30 | PC-3 | 1.13 | [1][2] |
| Sunitinib | Multi-kinase (VEGFRs, PDGFRs, c-KIT, FLT3, CSF-1R, RET) | Not directly compared | Not specified | Not specified | [3] |
| Cabozantinib | Multi-kinase (VEGFRs, MET, AXL, RET, KIT, FLT3) | Not directly compared | Not specified | Not specified | [4] |
| Axitinib | VEGFRs 1, 2, 3 | Not directly compared | Not specified | Not specified | |
| Pazopanib | Multi-kinase (VEGFRs, PDGFRs, FGFRs, c-Kit) | Not directly compared | Not specified | Not specified | [5] |
| Lenvatinib | Multi-kinase (VEGFRs, FGFRs, PDGFRα, KIT, RET) | Not directly compared | Not specified | Not specified | [6] |
Note: Direct head-to-head IC50 values for all listed inhibitors against VEGFR-2 in the same assay are not available in the public domain. The data for Sorafenib is from the same study as this compound, providing a direct comparison.
Table 2: In Vivo Anti-Tumor Efficacy in Prostate Cancer Xenograft Models
| Inhibitor | Model | Dosage | Tumor Growth Inhibition | Reference |
| This compound (Compound 3i) | PC-3 Xenograft | Not specified | 49.8% | [1][2] |
| Sorafenib | Not specified | Not specified | Showed activity in preclinical models | [7] |
| Sunitinib | Not specified | Not specified | Not specified | [3] |
| Cabozantinib | Not specified | Not specified | Not specified | [4] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the VEGFR-2 signaling cascade, which is crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][2] In prostate cancer, VEGF-A, the ligand for VEGFR-2, is often overexpressed and its signaling is associated with tumor progression and metastasis.
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Mechanism of Action of this compound in Prostate Cancer
Preclinical data indicates that this compound induces apoptosis in prostate cancer cells. This is achieved by upregulating pro-apoptotic genes and downregulating the anti-apoptotic gene Bcl-2. Furthermore, it causes cell cycle arrest at the S-phase, thereby inhibiting cell proliferation.[1][2]
Caption: Mechanism of action of this compound in prostate cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the primary study on this compound are provided below.
In Vitro VEGFR-2 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the VEGFR-2 enzyme.
-
Methodology: The assay was performed using a kinase assay kit. Recombinant human VEGFR-2 enzyme was incubated with the test compounds at various concentrations in a kinase reaction buffer containing ATP and a substrate. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through an ELISA-based method or radiometric assay. The IC50 value was calculated from the dose-response curve.[1]
Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of the test compounds on prostate cancer cells.
-
Methodology: PC-3 human prostate cancer cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). After treatment, MTT reagent was added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved, and the absorbance was measured at a specific wavelength. The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined.[1]
Cell Cycle Analysis
-
Objective: To investigate the effect of the test compounds on the cell cycle distribution of prostate cancer cells.
-
Methodology: PC-3 cells were treated with the test compound at its IC50 concentration for a defined period. The cells were then harvested, washed, and fixed in ethanol. After fixation, the cells were treated with RNase A and stained with propidium iodide (PI). The DNA content of the stained cells was analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by the test compounds.
-
Methodology: PC-3 cells were treated with the test compound. After treatment, the cells were harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity. The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Gene Expression Analysis (qRT-PCR)
-
Objective: To measure the changes in the expression of apoptosis-related genes.
-
Methodology: PC-3 cells were treated with the test compound. Total RNA was extracted from the cells and reverse-transcribed into cDNA. Quantitative real-time PCR (qRT-PCR) was performed using specific primers for pro-apoptotic genes (e.g., Bax, p53) and anti-apoptotic genes (e.g., Bcl-2), with a housekeeping gene (e.g., GAPDH) as an internal control. The relative gene expression was calculated using the comparative Ct method.[1]
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
-
Methodology: Immunocompromised mice were subcutaneously injected with PC-3 cells. Once the tumors reached a palpable size, the mice were randomized into control and treatment groups. The treatment group received the test compound (e.g., via intraperitoneal injection) at a specified dose and schedule. Tumor volume was measured regularly. At the end of the study, the mice were euthanized, and the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated by comparing the tumor weight in the treated group to the control group.[1]
Caption: Experimental workflow for the preclinical evaluation of this compound.
Discussion and Future Perspectives
This compound has demonstrated promising preclinical activity as a potent VEGFR-2 inhibitor with significant anti-prostate cancer effects. Its in vitro potency against VEGFR-2 surpasses that of the multi-kinase inhibitor Sorafenib.[1][2] The compound's ability to induce apoptosis and cell cycle arrest in prostate cancer cells provides a strong rationale for its further development.
However, a comprehensive understanding of its kinase selectivity profile is crucial. While highly potent against VEGFR-2, its activity against a broader panel of kinases has not been reported. Multi-kinase inhibitors, such as Sunitinib and Cabozantinib, have shown clinical activity in prostate cancer, but their off-target effects can lead to toxicities. A more selective inhibitor like this compound could potentially offer a better safety profile, but this needs to be experimentally verified.
Future studies should focus on:
-
Kinase Selectivity Profiling: Assessing the inhibitory activity of this compound against a large panel of kinases to determine its specificity and potential off-target effects.
-
Head-to-Head In Vivo Studies: Directly comparing the efficacy and toxicity of this compound with other established VEGFR-2 inhibitors in prostate cancer models.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and correlating its exposure with target engagement and anti-tumor activity.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with other prostate cancer therapies, such as androgen deprivation therapy or chemotherapy.
References
- 1. japsonline.com [japsonline.com]
- 2. Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach – ScienceOpen [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting MET and VEGFR Signaling in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Vegfr-2-IN-31 and Axitinib: A Guide for Researchers
In the landscape of cancer therapy, targeting angiogenesis through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has proven to be a clinically validated strategy. Axitinib (Inlyta®), a potent second-generation tyrosine kinase inhibitor (TKI), is an established therapeutic agent for advanced renal cell carcinoma.[1][2] Emerging preclinical candidates, such as Vegfr-2-IN-31, are continuously being developed to improve upon existing therapies. This guide provides a detailed, data-driven comparison of the preclinical compound this compound and the FDA-approved drug Axitinib for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the VEGF Signaling Axis
Both this compound and Axitinib exert their anti-cancer effects by inhibiting the VEGFR-2 signaling pathway, a critical mediator of angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis.[3][4] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[5][6] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors prevent this phosphorylation and effectively halt the angiogenic process.[4]
Axitinib is a multi-targeted kinase inhibitor, potently inhibiting VEGFR-1, -2, and -3, as well as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit at slightly higher concentrations.[1][4] This broader activity spectrum may contribute to its efficacy but also to potential off-target effects. This compound has been specifically characterized as a potent VEGFR-2 inhibitor with demonstrated activity in prostate cancer models.[3]
VEGFR-2 Signaling Pathway and Inhibition by Axitinib and this compound.
Biochemical Potency and Selectivity
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) in a biochemical assay. A lower IC50 value indicates greater potency.
| Compound | Target | IC50 (nM) |
| This compound | VEGFR-2 | 8.93 [3] |
| Axitinib | VEGFR-1 | 0.1 [1] |
| VEGFR-2 | 0.2 [1] | |
| VEGFR-3 | 0.1-0.3 [1] | |
| PDGFRβ | 1.6 [7] | |
| c-Kit | 1.7 [7] |
Data presented as IC50 values from in vitro kinase assays.
Axitinib demonstrates sub-nanomolar potency against all three VEGFR isoforms, highlighting its potent anti-angiogenic activity.[1] this compound is also a highly potent inhibitor of VEGFR-2 with a single-digit nanomolar IC50.[3] While Axitinib's multi-targeted profile is well-documented, a comprehensive selectivity panel for this compound against other kinases is not yet publicly available.
Cellular Activity: Inhibition of Endothelial and Cancer Cells
The efficacy of a VEGFR-2 inhibitor is further evaluated by its ability to inhibit the proliferation of endothelial cells and various cancer cell lines in vitro.
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | PC-3 (Prostate Cancer) | MTT Assay | 1.24 [3] |
| Axitinib | HUVEC (Endothelial) | MTT Assay | ~0.3 [8] |
| PC-3 (Prostate Cancer) | Not Reported | - | |
| MGG4 (Glioblastoma Stem Cell) | MTS Assay | 2.1 [8] | |
| MGG8 (Glioblastoma Stem Cell) | MTS Assay | 0.06 [8] | |
| SH-SY5Y (Neuroblastoma) | MTS Assay | 0.274 [7] |
Data presented as IC50 values from cellular proliferation/viability assays.
This compound shows cytotoxic activity against the PC-3 prostate cancer cell line in the low micromolar range.[3] Axitinib demonstrates potent inhibition of human umbilical vein endothelial cell (HUVEC) proliferation, consistent with its anti-angiogenic mechanism.[8] Its activity against cancer cell lines varies, with high potency observed in some glioblastoma stem cell lines.[8]
In Vivo Efficacy in Preclinical Models
The ultimate preclinical validation for an anti-cancer agent is its ability to inhibit tumor growth in animal models, typically xenografts where human cancer cells are implanted in immunocompromised mice.
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound | PC-3 Prostate Cancer Xenograft | Not Specified | 49.8% reduction in tumor weight | [3] |
| Axitinib | U87 Glioblastoma Xenograft | 25 mg/kg, p.o., daily | Modest extension of survival | [9] |
| MGG4 Glioblastoma Xenograft | 25 mg/kg, p.o., daily | Significant extension of survival | [9] | |
| Breast Cancer Xenograft | 10-100 mg/kg | Significant inhibition of growth | [10] |
Data from in vivo xenograft studies in mice.
This compound has demonstrated significant tumor growth inhibition in a prostate cancer xenograft model, reducing tumor weight by nearly 50%.[3] Axitinib has shown efficacy across a range of preclinical xenograft models, including glioblastoma and breast cancer, where it inhibits tumor growth and angiogenesis.[9][10]
Pharmacokinetic Profile
A favorable pharmacokinetic profile is crucial for a drug's clinical success, governing its absorption, distribution, metabolism, and excretion (ADME).
| Parameter | This compound | Axitinib |
| Bioavailability | Not Reported | ~58% (human)[11] |
| Half-life (t1/2) | Not Reported | 2.5 - 6.1 hours (human)[11] |
| Metabolism | Not Reported | Primarily hepatic (CYP3A4/5)[11] |
Limited pharmacokinetic data is currently available for this compound. Axitinib is orally bioavailable with a relatively short half-life, supporting twice-daily dosing.[11] It is primarily metabolized by the liver, which can be a consideration for drug-drug interactions.[11]
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to scientific research. Below are representative protocols for the key assays discussed.
In Vitro Kinase Inhibition Assay (for IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Plate Preparation: A solution of purified VEGFR-2 kinase enzyme in a kinase buffer is added to the wells of a 384-well plate.
-
Compound Addition: Serial dilutions of the test compound (this compound or Axitinib) are added to the wells.
-
Incubation: The plate is incubated at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: A solution containing ATP and a suitable substrate (e.g., a peptide that can be phosphorylated by VEGFR-2) is added to each well to start the kinase reaction.
-
Reaction Incubation: The plate is incubated for a defined period to allow the phosphorylation of the substrate to occur.
-
Detection: The amount of phosphorylated substrate or consumed ATP is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, which is directly proportional to kinase activity. The luminescent signal is read using a plate reader.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the dose-response curve.
Cellular Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells (e.g., PC-3) or endothelial cells (e.g., HUVECs) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, is then determined.[12]
In Vivo Xenograft Tumor Growth Inhibition Study
This study evaluates the anti-tumor efficacy of a compound in a living animal model.
Workflow for an in vivo xenograft tumor growth inhibition study.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., PC-3) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Establishment: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: The mice are randomly assigned to different groups: a control group receiving a vehicle solution and treatment groups receiving the test compound at various doses.
-
Treatment Administration: The compound is administered according to a specific schedule (e.g., daily oral gavage).
-
Monitoring: Tumor size is measured regularly (e.g., twice a week) with calipers, and the tumor volume is calculated. The body weight and general health of the mice are also monitored.
-
Study Endpoint: The study is concluded when the tumors in the control group reach a specified size or after a predetermined duration. The mice are then euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor weight or volume between the treated and control groups.
Conclusion
This guide provides a comparative overview of this compound and Axitinib, highlighting their biochemical and cellular activities, as well as their in vivo efficacy. Axitinib is a well-characterized, potent, multi-targeted TKI with proven clinical efficacy. This compound is an emerging preclinical candidate with high potency for VEGFR-2 and promising anti-tumor activity in a prostate cancer model.
For researchers in drug development, this compound represents an interesting scaffold for further optimization. Future studies should focus on elucidating its full kinase selectivity profile, evaluating its efficacy in a broader range of cancer models, and determining its pharmacokinetic properties to better assess its therapeutic potential in comparison to established drugs like Axitinib.
References
- 1. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor effect of axitinib combined with dopamine and PK-PD modeling in the treatment of human breast cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. This compound | CymitQuimica [cymitquimica.com]
Confirming Target Engagement of Vegfr-2-IN-31 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to confirm the cellular target engagement of Vegfr-2-IN-31, a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor. Understanding and verifying that a compound interacts with its intended target within a complex cellular environment is a critical step in drug discovery and development.[1][2] This document outlines various experimental approaches, presents quantitative data for comparing methodologies, and provides detailed protocols for key experiments.
Introduction to VEGFR-2 and the Importance of Target Engagement
Vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis, the formation of new blood vessels.[3][4][5] Its role in tumor angiogenesis has made it a significant target for cancer therapy.[6][7][8] this compound is one of many small molecule inhibitors designed to block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its downstream signaling pathways involved in cell proliferation, migration, and survival.[6][7]
Confirming that this compound effectively binds to VEGFR-2 in living cells is paramount for several reasons:
-
Validating Mechanism of Action: It provides direct evidence that the compound's cellular effects are a consequence of interacting with its intended target.
-
Structure-Activity Relationship (SAR) Studies: Reliable target engagement data is crucial for optimizing the chemical structure of inhibitors to improve potency and selectivity.[9]
-
Translational Confidence: Demonstrating target engagement in preclinical cellular models increases the confidence of achieving the desired therapeutic effect in more complex biological systems.
Comparative Analysis of Target Engagement Assays
Several distinct methodologies can be employed to confirm and quantify the interaction of this compound with its target inside the cell. The choice of assay depends on the specific research question, available resources, and desired throughput.
| Assay | Principle | Advantages | Disadvantages | Typical Readout |
| Western Blot for Phospho-VEGFR-2 | Measures the inhibition of VEGFR-2 autophosphorylation upon ligand (VEGF) stimulation. A decrease in the phosphorylated form of VEGFR-2 in the presence of the inhibitor indicates target engagement.[10][11][12][13] | - Widely accessible and established technique.- Directly measures the functional consequence of inhibitor binding.- Can be semi-quantitative. | - Indirect measure of binding.- Lower throughput.- Requires specific and validated antibodies.[12] | Band intensity on a blot corresponding to phosphorylated VEGFR-2. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[1][2][14] The amount of soluble VEGFR-2 remaining after heat treatment is quantified. | - Directly measures physical binding in a native cellular environment.[14][15]- Does not require modification of the compound or target protein.[1]- Can be adapted to a higher throughput format.[1] | - Optimization of heating conditions is required.- Detection often relies on Western blotting, which can be a bottleneck. | Shift in the thermal denaturation curve of VEGFR-2. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged VEGFR-2 by a competitive inhibitor.[16][17][18] | - Quantitative measurement of compound affinity in live cells.[16]- High throughput capability.- Can be used to determine inhibitor residence time.[16] | - Requires genetic modification of cells to express the fusion protein.- Relies on the availability of a suitable fluorescent tracer. | Bioluminescence Resonance Energy Transfer (BRET) signal. |
| In-Cell Hunter™ Target Engagement Assay | An enzyme fragment complementation-based assay where inhibitor binding to the target protein is detected by a change in enzyme activity.[19] | - Homogeneous, no-wash assay format.- Amenable to high-throughput screening.- Can be used for various target classes.[19] | - Requires expression of a tagged target protein.- Indirect measure of binding. | Chemiluminescent signal. |
Experimental Protocols
Western Blot for Phospho-VEGFR-2 (pVEGFR-2)
This protocol describes the assessment of this compound's ability to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a human umbilical vein endothelial cell (HUVEC) line.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
Recombinant Human VEGF-A
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-pVEGFR-2 (Tyr1175), Rabbit anti-total VEGFR-2, Mouse anti-GAPDH
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed HUVECs in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 1 hour.
-
Stimulate the cells with 50 ng/mL of VEGF-A for 10 minutes. A non-stimulated control and a VEGF-stimulated control (no inhibitor) should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[20]
-
Transfer the separated proteins to a PVDF membrane.[20]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[20]
-
Incubate the membrane with the primary antibody against pVEGFR-2 (Tyr1175) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total VEGFR-2 and a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of pVEGFR-2 to total VEGFR-2 is calculated and plotted against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the procedure to assess the thermal stabilization of VEGFR-2 by this compound in a suitable cell line expressing endogenous VEGFR-2.
Materials:
-
Cell line expressing VEGFR-2 (e.g., HUVECs)
-
This compound
-
PBS with protease inhibitors
-
Equipment for freeze-thaw lysis (e.g., liquid nitrogen and a 37°C water bath)
-
Ultracentrifuge
-
Western blot materials (as described above)
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at a desired concentration for 1 hour at 37°C.
-
Heating:
-
Harvest the cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[2]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw.
-
Separate the soluble fraction from the precipitated protein by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.[14]
-
-
Detection:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble VEGFR-2 in each sample by Western blotting as described in the previous protocol.
-
-
Data Analysis:
-
Generate a melting curve by plotting the relative amount of soluble VEGFR-2 against the temperature for both vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Confirming Target Engagement.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Publications — CETSA [cetsa.org]
- 16. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. pubcompare.ai [pubcompare.ai]
Reproducibility of Apoptosis Data for Novel VEGFR-2 Inhibitors: A Comparative Analysis
This guide provides a comparative analysis of the pro-apoptotic effects of a novel piperazinylquinoxaline-based VEGFR-2 inhibitor, designated here as Compound 11, against the established multi-kinase inhibitor, Sorafenib.[1] The objective is to present a clear comparison of their performance in inducing apoptosis, supported by experimental data and detailed protocols to aid in the reproducibility of these findings. This document is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Induction of Apoptosis
The following table summarizes the quantitative data on the induction of apoptosis by Compound 11 and Sorafenib in different cancer cell lines.
| Inhibitor | Cell Line | Concentration | Apoptosis Induction | Fold Increase in Caspase-3 | Fold Increase in BAX/Bcl-2 Ratio | Citation |
| Compound 11 | HepG-2 | 9.52 µM | Increased from 5% to 44% | 2.3 | 4 | [1] |
| Sorafenib | HLF | 1-10 µM | Increased to 6.3% (at 10µM) | Not Reported | Not Reported | [2] |
| Sorafenib | Prostate Cancer Cell Lines (22Rv1, DU145, PC3) | Dose-dependent | Dose-dependent increase in pan-caspase activity | Not Reported | Not Reported | [3] |
| Sorafenib | Hep3B and HUH7 | 5 µM | Significantly increased | Not Reported | Not Reported | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure the reproducibility of the presented data.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is a common method for detecting apoptotic cells by flow cytometry.[5][6]
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[5]
-
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the VEGFR-2 inhibitor at the desired concentration and for the specified duration. Include an untreated control group.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[7][8][9]
-
Principle: The assay utilizes a synthetic peptide substrate, DEVD, conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Activated caspase-3 cleaves the substrate, releasing the reporter molecule, which can then be quantified.[7][9]
-
Procedure:
-
Cell Lysis: Treat cells with the VEGFR-2 inhibitor. Lyse the cells using a lysis buffer to release intracellular contents, including caspases.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing the DEVD-pNA or DEVD-AMC substrate.
-
Incubation: Incubate the mixture to allow for the enzymatic reaction to occur.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The increase in signal is proportional to the caspase-3 activity.[7][10]
-
Western Blot for BAX/Bcl-2 Ratio
This technique is used to determine the relative expression levels of the pro-apoptotic protein BAX and the anti-apoptotic protein Bcl-2.[11][12][13]
-
Principle: An increased BAX/Bcl-2 ratio is indicative of a shift towards apoptosis. Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by gel electrophoresis.[12]
-
Procedure:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins based on size by running the lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for BAX and Bcl-2. A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative expression of BAX and Bcl-2.
-
Mandatory Visualization
Experimental Workflow for Apoptosis Assessment
Caption: Workflow for assessing apoptosis.
VEGFR-2 Signaling Pathway in Apoptosis
Caption: VEGFR-2 signaling in apoptosis.
References
- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib suppresses the cell cycle and induces the apoptosis of hepatocellular carcinoma cell lines in serum-free media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sorafenib-Induced Apoptosis in Hepatocellular Carcinoma Is Reversed by SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. mpbio.com [mpbio.com]
- 9. abcam.com [abcam.com]
- 10. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Benchmarking Vegfr-2-IN-31: A Comparative Analysis of Novel Anti-Angiogenic Agents Targeting VEGFR-2
For Immediate Release
In the rapidly evolving landscape of oncology research, the quest for more potent and selective anti-angiogenic therapies remains a critical focus. This guide provides a comprehensive benchmark analysis of Vegfr-2-IN-31, a potent VEGFR-2 inhibitor, against a selection of other novel anti-angiogenic agents. This report is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of next-generation cancer therapeutics.
This guide presents a head-to-head comparison of in vitro efficacy, outlines detailed experimental protocols for key assays, and visualizes the intricate VEGFR-2 signaling pathway and a general experimental workflow for evaluating such targeted inhibitors.
Data Presentation: Comparative Efficacy of VEGFR-2 Inhibitors
The following table summarizes the in vitro inhibitory activities of this compound and other recently developed anti-angiogenic agents targeting the VEGFR-2 kinase. Data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a drug's potency.
| Compound Name | VEGFR-2 Kinase IC50 (nM) | Cell Line Proliferation IC50 (µM) | Reference Compound(s) |
| This compound | 8.93[1] | Not specified | - |
| Compound 13d (1,2,3-triazole derivative) | 26.38[2] | HT-29, MKN-45 (values not specified) | Sunitinib (83.20 nM)[2] |
| Compound 7j (pyrimidine derivative) | Not specified | A549: 9.19-13.17, HepG2: 11.94-18.21 | Pazopanib (A549: 21.18, HepG2: 36.66)[3] |
| Compound 12b (1,2,5-oxadiazole-2-oxide derivative) | 92 | HepG-2: 11.5, A2780CP: 11.6, MDA-MB-231: 13 | Sorafenib (49 nM)[4][5] |
| Compound 25m (pyrazole derivative) | 26 | MCF-7: 0.66 | Sunitinib (39 nM)[6] |
| Compound 6g (2-oxoquinoxalinyl-1,2,4-triazole derivative) | 37 | MCF-7: 1.6-8.06 | Sorafenib (45 nM) |
| Compound 11 (piperazinylquinoxaline derivative) | 190 | A549, HepG-2, Caco-2, MDA (values from 6.48 to 38.58) | Sorafenib (80 nM)[7] |
| Compound 23j (bis([4][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivative) | 3.7 | HepG2, HCT116 (values from 6.4 to 19.4) | Sorafenib (3.12 nM)[9] |
| Thieno[2,3-d]pyrimidine derivatives (21b, 21c, 21e) | 33.4, 47.0, 21 | HUVEC (inhibition % at 10µM) | - |
| Ramucirumab | 0.8-1.0 (selectively binds to extracellular domain) | Not specified | - |
Experimental Protocols
To ensure reproducibility and facilitate objective comparison, detailed methodologies for key in vitro and in vivo assays are provided below.
VEGFR-2 Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase (e.g., GST fusion protein)
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 5x Kinase Buffer 1)
-
Test compounds (dissolved in DMSO)
-
96-well plates (white)
-
Detection reagent (e.g., Kinase-Glo™ MAX)
-
Luminometer
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and the peptide substrate.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the designated wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative control.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding a detection reagent like Kinase-Glo™ MAX.
-
Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
HUVEC Proliferation/Viability Assay
This assay assesses the effect of a compound on the proliferation and viability of Human Umbilical Vein Endothelial Cells (HUVECs), a key cell type involved in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
96-well plates (clear)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed HUVECs into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[10]
-
Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model evaluates the anti-angiogenic and anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., A549, HT-29)
-
Matrigel or other basement membrane extract (optional, to enhance tumor take)
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Inject a suspension of human tumor cells subcutaneously into the flank of the immunocompromised mice.[11] The co-injection of cells with a basement membrane matrix like Cultrex BME can improve tumor establishment and growth.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, once a week) and route (e.g., oral, intraperitoneal).
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be processed for further analysis, such as immunohistochemistry to assess microvessel density (e.g., using CD31 staining).
Mandatory Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the key signaling cascades initiated by the activation of VEGFR-2, leading to endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis.
Caption: The VEGFR-2 signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Anti-Angiogenic Agent Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of novel anti-angiogenic agents targeting VEGFR-2.
Caption: A generalized workflow for the preclinical evaluation of novel VEGFR-2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition [mdpi.com]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | MDPI [mdpi.com]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Disposal of Vegfr-2-IN-31: A Comprehensive Guide
Prudent Waste Management Practices
The disposal of any research chemical should begin with a thorough evaluation of its potential hazards. In the absence of specific data for Vegfr-2-IN-31, it is prudent to handle it with care, following general laboratory chemical waste guidelines. A similar compound, VEGFR2-IN-1, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is recommended to adopt a cautious approach for this compound.
Key Disposal Steps:
-
Segregation: Chemical wastes should be segregated based on their hazard class.[2] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.[3][4] Do not mix this waste with other chemical streams, particularly not with non-hazardous waste.[5]
-
Container Management: Use a suitable, leak-proof container with a secure lid for waste collection.[3] The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound") and the date accumulation started.[3][4] Keep the waste container closed except when adding waste.[3][5]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[4] This area should be at or near the point of waste generation and away from heat and ignition sources.[3]
-
Disposal of Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[3][5][6] The rinsate must be collected and disposed of as hazardous waste.[3][5][6] After triple-rinsing, the container can be disposed of in the regular trash, with the label defaced.[5]
-
Spill Cleanup: In the event of a spill, the residue and cleanup materials (e.g., absorbent pads, contaminated rags) must be collected and disposed of as hazardous waste.[6]
Precautionary Hazard Information
The following table summarizes the hazard information for the related compound VEGFR2-IN-1, which should be considered as a precautionary measure when handling this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment. P391: Collect spillage.[1] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Workflow: Disposal of this compound
The following diagram outlines the standard operating procedure for the disposal of this compound waste from a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
VEGFR2 Signaling Pathway
Understanding the biological context of this compound, an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), is crucial for researchers. The following diagram illustrates the simplified signaling pathway that this compound targets.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
